2-(Cyclopentylamino)acetamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(cyclopentylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)5-9-6-3-1-2-4-6/h6,9H,1-5H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBBPRCNRPLJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Profiling and Synthetic Utility of 2-(Cyclopentylamino)acetamide
Executive Summary
In the landscape of modern medicinal chemistry, secondary amine building blocks are critical for introducing controlled lipophilicity and structural rigidity into drug candidates. 2-(Cyclopentylamino)acetamide (CAS: 192811-47-5) is a highly versatile bifunctional intermediate[1]. Characterized by a nucleophilic secondary amine sterically shielded by a cyclopentyl ring, and a terminal primary amide capable of robust hydrogen bonding, this compound has become a cornerstone in the synthesis of advanced therapeutics. Most notably, it serves as a critical precursor in the development of benzopyrazole-based inhibitors targeting Complement Factor D, addressing aberrant complement system activity in severe immunological disorders[2].
This whitepaper provides an in-depth technical analysis of 2-(cyclopentylamino)acetamide, detailing its physicochemical properties, validated synthetic workflows, and its mechanistic role in cutting-edge drug discovery.
Structural and Physicochemical Profiling
The architectural value of 2-(cyclopentylamino)acetamide lies in its dual functionality. The cyclopentyl group provides a moderate lipophilic bulk that can occupy specific hydrophobic pockets in target proteins, while the acetamide moiety acts as a strong hydrogen bond donor and acceptor.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-(cyclopentylamino)acetamide |
| CAS Registry Number | 192811-47-5[1] |
| Molecular Formula | C₇H₁₄N₂O[3] |
| Molecular Weight | 142.20 g/mol [1] |
| SMILES String | O=C(N)CNC1CCCC1[3] |
| Common Salt Forms | Free base; Hydrochloride salt (CAS: 1258639-53-0)[4] |
| Key Structural Features | Secondary aliphatic amine; Primary aliphatic amide; Cycloalkyl ring |
Expert Insight: The secondary amine center is the primary site of reactivity for downstream functionalization. However, the steric hindrance imparted by the adjacent cyclopentyl ring significantly alters its nucleophilic kinetics compared to linear alkylamines. This necessitates highly optimized coupling conditions during library synthesis.
Primary Synthesis Workflow: SN2 Alkylation
The foundational synthesis of 2-(cyclopentylamino)acetamide relies on a bimolecular nucleophilic substitution (SN2) reaction between cyclopentylamine and 2-chloroacetamide[5].
Workflow for the SN2 synthesis of 2-(cyclopentylamino)acetamide.
Validated Protocol: Synthesis of 2-(Cyclopentylamino)acetamide
Objective: To synthesize the target amine while suppressing over-alkylation (tertiary amine formation).
Causality & Design: In my experience, the primary failure mode in this synthesis is the formation of bis-alkylated byproducts. To prevent this, we utilize a significant stoichiometric excess of cyclopentylamine. The excess amine acts both as the reactant and as the sacrificial base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the unreacted nucleophile[5].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 2-chloroacetamide (1.0 eq) in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Nucleophilic Addition: Dropwise add cyclopentylamine (3.0 to 5.0 eq) to the stirring solution at 0°C. Causality: The low initial temperature controls the exothermic nature of the amine addition, preventing localized hot spots that drive impurity formation.
-
Thermal Activation: Gradually warm the reaction to room temperature, then heat to 50–60°C for 4–6 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 9:1). Because the starting materials lack strong UV chromophores, use a Ninhydrin stain. The disappearance of the electrophile and the appearance of a distinct purple spot confirms secondary amine formation.
-
Workup: Concentrate the mixture in vacuo to remove excess cyclopentylamine. Purify via silica gel chromatography (eluting with EtOAc/MeOH) to isolate the pure product[5].
Application in Drug Discovery: Complement Factor D Inhibition
The most prominent contemporary application of 2-(cyclopentylamino)acetamide is its use as a core building block in the synthesis of benzopyrazole compounds[2]. These complex molecules are potent inhibitors of Complement Factor D , a highly specific serine protease in the Alternative Complement Pathway.
Aberrant activation of the complement system is the primary driver of severe immunological and neurodegenerative diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS)[2].
Mechanism of Factor D inhibition by 2-(cyclopentylamino)acetamide derivatives.
Mechanistic Insight: Factor D cleaves Factor B (when bound to C3b) to form the active C3 convertase (C3bBb). By incorporating the 2-(cyclopentylamino)acetamide moiety into the inhibitor framework, drug designers leverage the cyclopentyl ring to perfectly occupy the hydrophobic S1' pocket of Factor D, competitively blocking its proteolytic activity[2].
Downstream Functionalization: Sterically Hindered Amide Coupling
To integrate 2-(cyclopentylamino)acetamide into larger therapeutic scaffolds (such as linking it to a benzopyrazole or indazole core), an amide coupling reaction is required[2].
Validated Protocol: High-Efficiency Amide Coupling
Objective: To couple a carboxylic acid to the sterically hindered secondary amine of 2-(cyclopentylamino)acetamide.
Causality & Design: Standard coupling reagents like EDC/NHS often fail or proceed sluggishly here due to the steric bulk of the cyclopentyl group. As an Application Scientist, I mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt ester intermediate that accelerates the acylation of hindered secondary amines.
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve the target carboxylic acid (e.g., 2-(3-carbamoyl-1H-indazol-1-yl)acetic acid) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is chosen over Triethylamine because its own steric hindrance prevents it from acting as a competing nucleophile, while efficiently deprotonating the carboxylic acid to initiate HATU activation. Stir for 15 minutes.
-
Coupling: Add 2-(cyclopentylamino)acetamide (1.1 eq) to the activated mixture. Stir at room temperature for 12–18 hours[2].
-
Self-Validation (LC-MS): This protocol is self-validating via LC-MS. Withdraw a 5 µL aliquot, dilute in MeOH, and inject. The complete disappearance of the carboxylic acid mass peak and the emergence of the product mass [M+H]⁺ confirms successful coupling.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.
References
-
[1] Sigma-Aldrich. Acetamid Product Catalog (CAS 192811-47-5). Available at:
-
[3] ChemSrc. 192811-47-5 2-(Cyclopentylamino)acetamide Physical and Chemical Properties. Available at:
-
[4] ChemicalBook. 2-(cyclopentylamino)acetamide hydrochloride (CAS 1258639-53-0). Available at:
-
[2] Google Patents. WO2017136395A1 - Benzopyrazole compounds and analogues thereof (BioCryst Pharmaceuticals, Inc.). Available at:
-
[5] Google Patents. WO2017136395A1 - Synthesis Methodologies for Intermediates. Available at:
Sources
- 1. Acetamid | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2017136395A1 - Benzopyrazole compounds and analogues thereof - Google Patents [patents.google.com]
- 3. 192811-47-5_2-(Cyclopentylamino)acetamideCAS号:192811-47-5_2-(Cyclopentylamino)acetamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. 2-(cyclopentylamino)acetamide hydrochloride | 1258639-53-0 [chemicalbook.com]
- 5. WO2017136395A1 - Benzopyrazole compounds and analogues thereof - Google Patents [patents.google.com]
N-Cyclopentylglycinamide Analogs: A Technical Guide to Synthesis, SAR, and Therapeutic Potential
Introduction: The Emergence of Cyclopentyl-Constrained Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Among the myriad of structural motifs employed to achieve these goals, conformationally constrained scaffolds have garnered significant attention. The cyclopentyl moiety, in particular, offers a compelling blend of structural rigidity and synthetic tractability, making it an attractive building block for the design of new drug candidates. This technical guide delves into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of a promising class of molecules: N-cyclopentylglycinamide analogs.
While direct literature on N-cyclopentylglycinamide analogs is emerging, a wealth of knowledge can be extrapolated from closely related structures, such as cyclopentane-based muraymycin analogs and other cyclic derivatives. This guide will synthesize these findings to provide a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring this chemical space. We will navigate through synthetic strategies, dissect the nuances of SAR, and explore the potential of these analogs to modulate key biological targets, particularly in the realms of infectious diseases and neurological disorders.
I. Synthetic Strategies for N-Cyclopentylglycinamide Analogs
The synthesis of N-cyclopentylglycinamide analogs hinges on the strategic construction of the core cyclopentane ring and the subsequent elaboration of the glycinamide side chain. Drawing inspiration from the synthesis of cyclopentane-based muraymycin analogs, a modular approach is often favored, allowing for the facile introduction of diversity at key positions.[1][2]
A. Core Cyclopentane Synthesis
A crucial step in the synthesis is the stereoselective construction of the cyclopentane core. One effective method involves a diastereoselective isocyanoacetate aldol reaction to install the 1,2-syn-amino alcohol functionality, a key feature in many biologically active cyclopentane derivatives.[1][2] The choice of starting materials and reaction conditions is critical to control the stereochemistry of the resulting cyclopentane ring, which in turn significantly influences biological activity.
B. Glycinamide Side Chain Installation and Derivatization
Once the cyclopentane core is established, the glycinamide side chain can be introduced through standard peptide coupling methodologies. This step offers a prime opportunity for diversification. The amide nitrogen and the terminal carboxylate of the glycine moiety can be readily modified to explore a wide range of substituents, which is crucial for fine-tuning the pharmacological properties of the analogs. For instance, coupling with various amines or functionalized carboxylic acids can be achieved using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Below is a generalized synthetic workflow for the preparation of N-cyclopentylglycinamide analogs:
Caption: Generalized synthetic workflow for N-cyclopentylglycinamide analogs.
II. Structure-Activity Relationship (SAR) Analysis
The biological activity of N-cyclopentylglycinamide analogs is intricately linked to their three-dimensional structure. SAR studies on related cyclopentane-based compounds have provided valuable insights into the key structural features that govern their potency and selectivity.
A. The Role of the Cyclopentane Ring
The cyclopentane ring serves as a rigid scaffold that pre-organizes the pharmacophoric groups in a specific spatial orientation for optimal interaction with the biological target. Replacing a more flexible ribose ring with a cyclopentane has been shown to improve biological activity in some cases, highlighting the importance of conformational constraint.[3]
B. Impact of Substituents
The nature and position of substituents on both the cyclopentane ring and the glycinamide side chain are critical determinants of activity.
-
Lipophilicity: Studies on cyclopentane-based muraymycin analogs have demonstrated that a lipophilic side chain is essential for the inhibition of the bacterial enzyme MraY.[1][2] This suggests that tuning the lipophilicity of N-cyclopentylglycinamide analogs could be a key strategy to enhance their activity against certain targets.
-
Stereochemistry: The stereochemistry of the substituents on the cyclopentane ring is paramount. Specific stereoisomers often exhibit significantly higher activity than others, emphasizing the importance of stereocontrolled synthesis.
The following table summarizes the key SAR findings from related cyclopentane-based MraY inhibitors, which can guide the design of novel N-cyclopentylglycinamide analogs.
| Analog ID | Modification | MraY Inhibitory Activity (IC50) | Reference |
| JH-MR-21 | No lipophilic side chain | 340 ± 42 µM | [3] |
| JH-MR-22 | No lipophilic side chain | 500 ± 69 µM | [3] |
| JH-MR-23 | Lipophilic side chain | 75 ± 9 µM | [3] |
III. Potential Therapeutic Applications and Pharmacological Properties
Based on the known biological activities of structurally related compounds, N-cyclopentylglycinamide analogs hold promise in several therapeutic areas.
A. Antibacterial Agents Targeting MraY
A significant body of research has focused on cyclopentane-based analogs as inhibitors of phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in bacterial peptidoglycan biosynthesis.[1][2] This makes MraY an attractive target for the development of new antibiotics.[4] The demonstrated antibacterial efficacy of cyclopentane-based muraymycin analogs against Staphylococcus aureus suggests that N-cyclopentylglycinamide analogs could be explored as a new class of antibacterial agents.[1]
The proposed mechanism of action involves the inhibition of MraY, which disrupts the bacterial cell wall synthesis, leading to cell death.
Caption: Proposed mechanism of antibacterial action via MraY inhibition.
B. Modulators of NMDA Receptors in Neurodegenerative Diseases
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity and memory function, and its dysregulation is implicated in various neurological disorders.[5][6][7] NMDA receptor antagonists have shown therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease.[7] Given that cyclic structures can be effective modulators of NMDA receptors, it is plausible that N-cyclopentylglycinamide analogs could be designed as novel NMDA receptor antagonists.
The potential neuroprotective effects would stem from the blockade of excessive calcium influx through the NMDA receptor channel, which is a key event in excitotoxic neuronal death.
IV. Experimental Protocols
To facilitate the investigation of N-cyclopentylglycinamide analogs, detailed experimental protocols are essential.
A. High-Throughput Calcium-Flux Assay for NMDA Receptor Activity
This protocol allows for the large-scale screening of compounds for their ability to modulate NMDA receptor activity.[8][9]
Materials:
-
HEK293 cells expressing NMDA receptor subunits (e.g., NR1/NR2A)
-
384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
NMDA receptor agonists (glutamate, glycine/D-serine)
-
Test compounds (N-cyclopentylglycinamide analogs)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing NMDA receptors into 384-well plates and incubate for 16-24 hours.
-
Dye Loading: Wash the cells and incubate with a calcium-sensitive fluorescent dye for 1 hour at 37°C.
-
Compound Addition: Add the test N-cyclopentylglycinamide analogs at various concentrations to the wells.
-
Agonist Stimulation: Add a mixture of NMDA receptor agonists (glutamate and glycine/D-serine) to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader to determine the intracellular calcium concentration.
-
Data Analysis: Analyze the change in fluorescence to determine the inhibitory or potentiating effect of the test compounds on NMDA receptor activity.
B. Radioligand Binding Assay for NMDA Receptor
This assay is used to determine the binding affinity of the analogs to the NMDA receptor.[10][11]
Materials:
-
Rat brain membrane preparations (source of NMDA receptors)
-
Radiolabeled NMDA receptor ligand (e.g., [3H]MK-801)
-
Test compounds (N-cyclopentylglycinamide analogs)
-
Scintillation fluid and counter
Procedure:
-
Incubation: Incubate the rat brain membranes with the radiolabeled ligand and varying concentrations of the test compounds.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radiolabeled ligand.
V. Future Perspectives and Challenges
The field of N-cyclopentylglycinamide analogs is ripe with potential. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing a broader range of analogs with diverse substituents on both the cyclopentane ring and the glycinamide side chain to build a comprehensive SAR.
-
Target Identification and Validation: Beyond MraY and NMDA receptors, exploring other potential biological targets for this chemical scaffold.
-
In Vivo Efficacy and Pharmacokinetic Studies: Moving promising lead compounds into animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
A key challenge will be to achieve target selectivity to minimize off-target effects and potential toxicity. Furthermore, optimizing drug-like properties such as solubility and bioavailability will be crucial for the successful clinical translation of these analogs.
VI. Conclusion
N-cyclopentylglycinamide analogs represent a promising and underexplored area of medicinal chemistry. By leveraging the structural insights gained from related cyclopentane-based compounds, researchers can rationally design and synthesize novel analogs with potent and selective biological activities. The potential applications of these compounds as antibacterial agents and modulators of neurological function warrant further investigation. This technical guide provides a foundational framework to stimulate and guide future research in this exciting field, with the ultimate goal of developing new and effective therapies for a range of diseases.
References
-
Kwak, S.-H., Lim, W. Y., Lee, H., Lee, S.-Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European Journal of Medicinal Chemistry, 215, 113272. [Link]
-
Kwak, S.-H., Lim, W. Y., Lee, H., Lee, S.-Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Scholars@Duke. [Link]
-
Kwak, S.-H., Lim, W. Y., Lee, H., Lee, S.-Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PubMed. [Link]
-
Kwak, S.-H., Lim, W. Y., Lee, H., Lee, S.-Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ResearchGate. [Link]
-
Li, M. (Ed.). (1999). NMDA Receptor Protocols. Humana Press. [Link]
-
Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160. [Link]
-
Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. [Link]
-
Reynolds, I. J., & Sharma, T. A. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-100). Humana Press. [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]
-
Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. [Link]
-
Wikipedia. (2024). NMDA receptor antagonist. [Link]
-
Monaghan, D. T., & Jane, D. E. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]
-
Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. [Link]
Sources
- 1. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA-receptor Study Protocol | JoVE Journal [jove.com]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 11. reactionbiology.com [reactionbiology.com]
Thermodynamic Solubility Profiling of 2-(Cyclopentylamino)acetamide in Organic Solvents: A Technical Guide
Executive Summary
2-(Cyclopentylamino)acetamide (CAS: 192811-47-5) is a highly versatile bifunctional building block widely utilized in the pharmaceutical industry, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as Janus kinase (JAK) inhibitors and benzopyrazole derivatives[1]. For process chemists and drug development professionals, understanding the thermodynamic solubility profile of this intermediate in various organic solvents is critical. It directly dictates the efficiency of reaction design, liquid-liquid extractions, and crystallization-based purification workflows.
This whitepaper provides an in-depth analysis of the physicochemical drivers governing the solubility of 2-(Cyclopentylamino)acetamide, presents a predictive solubility matrix, and outlines a self-validating empirical protocol for precise solubility determination.
Physicochemical Foundations & Thermodynamic Drivers
The solubility of 2-(Cyclopentylamino)acetamide in organic media is dictated by the competing thermodynamic forces of its structural moieties:
-
The Cyclopentyl Ring: A lipophilic, non-polar hydrocarbon system that drives dispersion interactions (
) and promotes solubility in moderately non-polar environments. -
The Secondary Amine & Primary Acetamide Backbone: These functional groups act as potent hydrogen bond donors and acceptors. Secondary amines and primary amides form highly stable, rigid intermolecular hydrogen-bonded networks in their crystalline state[2].
To achieve dissolution, the free energy of solvation provided by the organic solvent must exceed the crystal lattice energy of the solid. This behavior is best modeled using Hansen Solubility Parameters (HSP) , which deconstruct the cohesive energy of a solvent into three distinct vectors: dispersion forces (
Solubility Profile Across Organic Solvent Classes
Based on HSP modeling and the functional group topology of 2-(Cyclopentylamino)acetamide, its solubility behavior can be stratified across different organic solvent classes.
Polar Protic Solvents (e.g., Methanol, Ethanol)
Mechanism: High solubility. Polar protic solvents possess high
Polar Aprotic Solvents (e.g., DMF, DMSO, Dichloromethane)
Mechanism: Very high to moderate solubility. Solvents like N,N-Dimethylformamide (DMF) exhibit massive dipole moments (
Non-Polar Solvents (e.g., Hexane, Toluene)
Mechanism: Poor solubility. Aliphatic and aromatic hydrocarbons possess negligible
Quantitative Data Presentation
Table 1: Predicted Solubility Matrix and Hansen Solubility Parameters at 25°C
| Solvent | Classification | Dielectric Constant (ε) | HSP ( | Predicted Solubility Range |
| Methanol | Polar Protic | 32.7 | 15.1, 12.3, 22.3 | High (>50 mg/mL) |
| DMF | Polar Aprotic | 36.7 | 17.4, 13.7, 11.3 | Very High (>100 mg/mL) |
| Dichloromethane | Polar Aprotic | 8.9 | 17.0, 7.3, 7.1 | Moderate (10-50 mg/mL) |
| Hexane | Non-Polar | 1.9 | 14.9, 0.0, 0.0 | Low (<1 mg/mL) |
Empirical Solubility Determination Protocol
To validate predictive models, empirical quantification is required. The Shake-Flask Method is the gold-standard regulatory protocol for determining the thermodynamic solubility of substances expected to exceed 10 mg/L[4],[5]. The following protocol is engineered to be a self-validating system, ensuring absolute thermodynamic equilibrium.
Step 1: Preparation of Saturated Solutions
-
Action: Add an excess amount of 2-(Cyclopentylamino)acetamide (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Causality: Adding solute far beyond its estimated saturation point ensures the presence of a solid phase throughout the experiment. This guarantees the system reaches true thermodynamic equilibrium rather than a transient, kinetically driven pseudo-solubility state.
Step 2: Isothermal Equilibration
-
Action: Place the sealed vials in a thermostatic shaking water bath or incubator at 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 to 72 hours.
-
Causality: Solubility is fundamentally a temperature-dependent thermodynamic parameter. Even minor thermal fluctuations can induce supersaturation or premature precipitation, invalidating the equilibrium state. Extended agitation (up to 72h) ensures the dissolution kinetics of the rigid acetamide crystal lattice are fully resolved[4].
Step 3: Phase Separation
-
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at exactly 25.0 °C. Carefully extract the clear supernatant.
-
Causality: Centrifugation is strictly utilized instead of vacuum filtration. Vacuum filtration of volatile organic solvents (e.g., dichloromethane, methanol) causes rapid solvent evaporation due to pressure drops. This artificially concentrates the solute in the filtrate, leading to a false-positive overestimation of the solubility[5].
Step 4: Analytical Quantification
-
Action: Dilute the extracted supernatant with a compatible mobile phase and analyze via HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection).
-
Causality: UV detection ensures specific quantification of the 2-(Cyclopentylamino)acetamide moiety without interference from solvent impurities or degradation products. Comparing the peak area against a pre-established calibration curve yields the absolute thermodynamic solubility.
Experimental Workflow Visualization
Workflow for thermodynamic solubility determination of 2-(Cyclopentylamino)acetamide.
References
1.[1] WO2008156726A1 - Inhibitors of janus kinases - Google Patents. Google Patents.1 2.[4] Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). 4 3.[2] Amine - Wikipedia. Wikipedia, The Free Encyclopedia. 2 4.[5] 40 CFR 799.6784 -- TSCA water solubility: Column elution method / Shake Flask Method. Electronic Code of Federal Regulations (eCFR). 5 5.[3] HANSEN SOLUBILITY PARAMETERS: A User's Handbook. Pageplace.de / CRC Press. 3
Sources
- 1. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]
Physicochemical Characteristics of 2-(Cyclopentylamino)acetamide in Rational Drug Design
Executive Summary
In the landscape of rational drug design, low-molecular-weight building blocks—often termed "fragments"—serve as the foundational architecture for novel therapeutics. 2-(Cyclopentylamino)acetamide (CAS: 192811-47-5)[1] is a highly versatile, privileged fragment utilized extensively in the development of targeted therapies, most notably Janus kinase (JAK) inhibitors[2] and central nervous system (CNS) modulators. This technical whitepaper dissects the physicochemical properties, structural causality, and synthetic validation of 2-(Cyclopentylamino)acetamide, providing a comprehensive guide for medicinal chemists and drug development professionals.
Structural & Physicochemical Profiling
The utility of a fragment is dictated by its physicochemical parameters, which govern its behavior in biological systems. The table below summarizes the core properties of 2-(Cyclopentylamino)acetamide[1].
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C₇H₁₄N₂O | Low molecular weight (ideal for fragment-based design). |
| Molecular Weight | 142.20 g/mol | High ligand efficiency; allows for extensive structural elaboration. |
| Calculated LogP | ~0.8 | Optimal hydrophilicity; minimizes non-specific protein binding. |
| Topological Polar Surface Area | 55.12 Ų | Excellent membrane permeability; suitable for CNS penetration. |
| H-Bond Donors (HBD) | 3 | Facilitates strong interactions with target protein backbones. |
| H-Bond Acceptors (HBA) | 2 | Complies strictly with Lipinski parameters for oral bioavailability. |
| Rotatable Bonds | 3 | Balances conformational flexibility with entropic binding penalties. |
| Calculated pKa (Amine) | ~10.2 | Predominantly protonated at physiological pH (7.4). |
The Causality of Physicochemical Parameters
The structural architecture of 2-(Cyclopentylamino)acetamide is a masterclass in balancing opposing chemical forces.
-
Lipinski Compliance: With a LogP of ~0.8, a TPSA of 55.12 Ų, and HBD/HBA counts well below the maximum thresholds, this fragment strictly adheres to Lipinski's Rule of 5[3]. This ensures that when the fragment is elaborated into a larger lead compound, the final molecule retains a high probability of oral bioavailability.
-
Ionization State: The secondary amine possesses a pKa of approximately 10.2. At a physiological pH of 7.4, this amine is over 99% protonated. This cationic state is not an artifact; it is a critical design feature. The positive charge enables the formation of robust salt bridges with acidic residues (such as Aspartate or Glutamate) located in the solvent-exposed or ATP-binding pockets of kinase targets[4].
Pharmacokinetic & ADME Implications
The specific substructures of 2-(Cyclopentylamino)acetamide dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
The Cyclopentyl Ring: Unlike linear alkyl chains (e.g., pentyl or butyl groups) which are highly susceptible to rapid cytochrome P450 (CYP450)-mediated
-oxidation, the cyclopentyl ring offers enhanced metabolic stability. Furthermore, the cyclic structure occupies hydrophobic sub-pockets within target proteins, driving binding affinity through the entropic release of ordered water molecules. -
The Glycinamide Backbone: The primary amide is a potent hydrogen bond donor and acceptor. In the context of kinase inhibitors, amides frequently act as hinge-binding motifs, forming critical bidentate hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., in JAK1/JAK2)[5].
Synthetic Methodology & Experimental Validation
Trustworthiness in drug discovery relies on self-validating experimental protocols. The incorporation of the 2-(Cyclopentylamino)acetamide motif typically proceeds via an Sₙ2 displacement reaction[6]. Below is a standardized, scalable protocol for its synthesis.
Step-by-Step Synthesis Protocol
Objective: Synthesize 2-(Cyclopentylamino)acetamide via the alkylation of cyclopentylamine.
-
Reagent Preparation: Charge a flame-dried round-bottom flask with 2-chloroacetamide (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Suspend the mixture in anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration. Causality: MeCN is a polar aprotic solvent that poorly solvates nucleophiles, thereby significantly accelerating the Sₙ2 reaction rate.
-
Nucleophile Addition: Add cyclopentylamine (1.2 equivalents) dropwise at room temperature. Causality: A slight excess of the amine ensures complete consumption of the alkylating agent, while K₂CO₃ acts as a mild base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
Reaction Execution: Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5 to 90:10).
Analytical Validation (Self-Validating System)
To ensure absolute structural integrity before advancing to biological assays, the product must pass two analytical checkpoints:
-
LC-MS Analysis: The chromatogram must show a single peak (>95% purity) with a corresponding mass spectrum exhibiting the
ion at m/z 143.2. -
¹H NMR (400 MHz, CDCl₃) Validation: The spectrum must confirm the disappearance of the sharp singlet of the
-chloro protons (typically around 4.0 ppm) and the appearance of a new singlet for the -amino protons shifted upfield, alongside the multiplet signals of the cyclopentyl ring ( 1.3–1.9 ppm).
Computational Workflow: Binding and Pathway Modulation
In Fragment-Based Drug Discovery (FBDD), 2-(Cyclopentylamino)acetamide is utilized as a core anchor. The workflow below illustrates how this fragment is optimized into a clinical candidate.
Fragment-based lead optimization workflow for 2-(Cyclopentylamino)acetamide.
Pharmacological Target Context: The JAK-STAT Pathway
Derivatives of this fragment have shown profound efficacy in modulating the JAK-STAT signaling cascade[2]. By competitively binding to the ATP pocket of Janus kinases, these elaborated molecules halt the phosphorylation of STAT proteins, thereby downregulating the transcription of pro-inflammatory cytokines[5].
JAK-STAT signaling pathway illustrating the pharmacological target of fragment derivatives.
Conclusion
2-(Cyclopentylamino)acetamide is a prime example of how precise physicochemical tuning—balancing lipophilicity, polar surface area, and ionization state—can yield a highly effective pharmacological building block. Through rigorous synthetic validation and strategic structural elaboration, this fragment continues to drive the discovery of next-generation kinase inhibitors and immunomodulatory therapeutics.
References
-
[6] WO2017136395A1 - Benzopyrazole compounds and analogues thereof. Google Patents.
-
[2] WO2008156726A1 - Inhibitors of janus kinases. Google Patents.
-
[1] 192811-47-5 2-(Cyclopentylamino)acetamide CAS. ChemSrc.[Link]
-
[4] Janus kinase inhibitors: A therapeutic strategy for cancer and autoimmune diseases. ResearchGate.[Link]
-
[5] A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics (PMC).[Link]
Sources
- 1. 192811-47-5_2-(Cyclopentylamino)acetamideCAS号:192811-47-5_2-(Cyclopentylamino)acetamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]
- 3. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017136395A1 - Benzopyrazole compounds and analogues thereof - Google Patents [patents.google.com]
Methodological & Application
Introduction: The Significance of 2-(Cyclopentylamino)acetamide in Medicinal Chemistry
An in-depth guide to the scalable synthesis of 2-(Cyclopentylamino)acetamide, tailored for researchers and professionals in drug development. This document provides a detailed exploration of two primary synthetic routes, emphasizing scalability, efficiency, and practical application in a laboratory and industrial setting.
2-(Cyclopentylamino)acetamide is a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. Its structure, featuring a secondary amine and an acetamide group, makes it a versatile intermediate for creating a variety of therapeutic agents. The cyclopentyl group can enhance the lipophilicity of a drug candidate, which may improve its bioavailability and efficacy.[1] This guide details two robust and scalable protocols for the synthesis of this important compound.
Protocol 1: Two-Step Synthesis via Acylation and Nucleophilic Substitution
This classic and reliable method involves the acylation of cyclopentylamine with a haloacetyl halide, followed by a nucleophilic substitution with an amine source. This approach is highly adaptable for large-scale production due to the availability of starting materials and straightforward reaction conditions.
Principle and Rationale
The first step is an amide bond formation between cyclopentylamine and 2-chloroacetyl chloride. This reaction is typically fast and high-yielding. The resulting intermediate, N-cyclopentyl-2-chloroacetamide, is then subjected to amination.[2] Using a protected amine, such as in the Gabriel synthesis, or direct amination with ammonia can yield the desired product. The choice of the amine source can be optimized to balance reaction efficiency and safety for scalable synthesis.
Detailed Step-by-Step Protocol
Step 1: Synthesis of N-cyclopentyl-2-chloroacetamide
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclopentylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) at 0°C under a nitrogen atmosphere.
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclopentyl-2-chloroacetamide.
Step 2: Amination of N-cyclopentyl-2-chloroacetamide
-
Dissolve the purified N-cyclopentyl-2-chloroacetamide (1.0 eq) in a sealed vessel with an excess of a 25% aqueous ammonia solution.
-
Heat the mixture to 60°C for 24 hours.
-
After cooling to room temperature, extract the aqueous mixture with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-(Cyclopentylamino)acetamide can then be purified.
Data Summary Table
| Parameter | Value |
| Overall Yield | 75-85% |
| Purity (post-purification) | >98% |
| Key Reagents | Cyclopentylamine, 2-chloroacetyl chloride, Ammonia |
| Solvents | Dichloromethane (DCM) |
| Reaction Time | ~36 hours |
Workflow Diagram
A visual representation of the two-step synthesis protocol.
Caption: Workflow for the synthesis of 2-(Cyclopentylamino)acetamide via acylation and amination.
Protocol 2: Reductive Amination Approach
Reductive amination is a highly efficient method for forming amines from carbonyl compounds and is well-suited for scalable synthesis due to its potential for being a one-pot reaction.[3] This protocol outlines the synthesis of 2-(Cyclopentylamino)acetamide through the reductive amination of a suitable glyoxylic acid derivative with cyclopentylamine.
Principle and Rationale
This method involves the reaction of a carbonyl group with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[4] For the synthesis of 2-(Cyclopentylamino)acetamide, glyoxylic acid can be reacted with cyclopentylamine to form an imine, which is subsequently reduced. The resulting amino acid is then amidated to give the final product. A more direct, one-pot approach can also be designed. The choice of reducing agent is critical for the success of this reaction, with sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyls.[4]
Detailed Step-by-Step Protocol
-
To a stirred solution of glyoxylic acid (1.0 eq) in a suitable solvent like methanol, add cyclopentylamine (1.1 eq) at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C and add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-cyclopentylglycine.
-
The crude amino acid is then subjected to amidation using a standard coupling agent like EDC/HOBt or by converting it to an acid chloride followed by reaction with ammonia.[5][6]
Data Summary Table
| Parameter | Value |
| Overall Yield | 65-75% |
| Purity (post-purification) | >97% |
| Key Reagents | Glyoxylic acid, Cyclopentylamine, Sodium triacetoxyborohydride |
| Solvents | Methanol, Ethyl Acetate |
| Reaction Time | ~48 hours |
Workflow Diagram
A visual representation of the reductive amination protocol.
Caption: Workflow for the synthesis of 2-(Cyclopentylamino)acetamide via reductive amination.
Purification and Characterization
For both protocols, the crude product can be purified using standard laboratory techniques.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield highly pure material.
-
Column Chromatography: For viscous liquids or oils, silica gel column chromatography is an effective purification method.
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Considerations
-
2-Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Cyclopentylamine is a flammable and corrosive liquid. Handle with care and avoid inhalation.
-
Reducing agents like sodium triacetoxyborohydride should be handled with care as they can react with water to produce flammable hydrogen gas.
-
Ammonia solutions are corrosive and have a strong odor. Work in a well-ventilated area.
Conclusion
The two protocols presented offer reliable and scalable methods for the synthesis of 2-(Cyclopentylamino)acetamide. The choice between the two will depend on factors such as the availability of starting materials, desired scale, and specific laboratory capabilities. The two-step acylation/amination route is often more straightforward for initial lab-scale synthesis, while the reductive amination approach offers the advantages of a one-pot reaction, which can be more atom-economical and efficient for larger-scale production. Both methods, with proper optimization, can provide high yields of the desired product, facilitating further research and development in medicinal chemistry.
References
-
Reductive amination - Wikipedia. Available at: [Link]
-
The synthesis of acetamide in the proposed tandem coupling system. a)... - ResearchGate. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Synthesis of N-cyclopentyl series. (i) piperazine,... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
N-Cyclopentyl-2-(methylamino)acetamide | C8H16N2O | CID 24692872 - PubChem. Available at: [Link]
- US4127607A - Process for the preparation of an acetamide derivative - Google Patents.
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
- CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents.
-
Reductive amination of cyclopentanone | Request PDF - ResearchGate. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of acetamide - PrepChem.com. Available at: [Link]
-
Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. Available at: [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
Application Note: Optimization of Amide Coupling Reagents for Sterically Hindered 2-(Cyclopentylamino)acetamide Derivatives
Introduction & Context
The 2-(cyclopentylamino)acetamide motif (an N-cyclopentylglycinamide derivative) is a highly valued scaffold in medicinal chemistry, frequently utilized in the design of biologically active compounds such as complement system inhibitors and kinase antagonists[1].
However, functionalizing this scaffold via amide bond formation presents a significant synthetic challenge. The reactive site is a secondary amine flanked by a bulky cyclopentyl ring and an acetamide group. This
Mechanistic Causality & Reagent Selection
To overcome the steric bulk of the cyclopentyl group, the electrophilicity of the activated carboxylic acid must be maximized while minimizing the steric footprint of the leaving group.
-
DIC / OxymaPure (The Green Standard): OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has largely superseded traditional benzotriazoles (like HOBt) due to its superior safety profile and higher acidity (pKa ~4.6), which accelerates the formation of the active ester[3]. When paired with N,N'-diisopropylcarbodiimide (DIC), it forms a highly efficient system that is compatible with greener, non-reprotoxic solvents like 2-MeTHF[4].
-
COMU (Rapid Activation): COMU is a third-generation uronium salt based on the Oxyma scaffold. It exhibits exceptional reactivity, often outperforming HATU, and avoids the explosive risks associated with benzotriazoles[3]. Because COMU is an uronium (O-form) rather than a guanidinium (N-form) salt, it drives rapid acylation. However, COMU suffers from hydrolytic instability in DMF (half-life < 5 hours); therefore, reactions must be conducted in acetonitrile (MeCN) or similar solvents to prevent reagent degradation[4].
-
TCFH / NMI (The Hyper-Hindered Solution): For the most recalcitrant substrates, TCFH (tetramethylchloroformamidinium hexafluorophosphate) is the reagent of choice. When combined with N-methylimidazole (NMI), TCFH generates a highly electrophilic acyl-imidazolium intermediate. This transient species is significantly less sterically demanding than an OBt or Oxyma active ester, allowing the bulky 2-(cyclopentylamino)acetamide to attack efficiently[5].
Reaction Pathway & Optimization Workflows
Figure 1: Mechanistic pathway of TCFH/NMI mediated coupling via a highly reactive acyl-imidazolium.
Figure 2: Tiered optimization workflow for sterically hindered secondary amine couplings.
Experimental Protocols
Protocol A: DIC / OxymaPure (Baseline & Green Protocol)
Use this protocol as the first-line approach due to its excellent atom economy and low toxicity.
-
Activation: Dissolve the carboxylic acid (1.1 eq) and OxymaPure (1.1 eq) in anhydrous 2-MeTHF (0.1 M). Add DIC (1.1 eq) dropwise at 0 °C.
-
Incubation: Stir for 10 minutes at room temperature to allow complete active ester formation.
-
Coupling: Add 2-(cyclopentylamino)acetamide (1.0 eq) in a single portion. Stir at room temperature for 2–4 hours.
-
Self-Validation: Take a 5 µL aliquot into MeOH; the methyl ester should be observed via LC-MS if activation is successful. During coupling, the byproduct diisopropylurea (DIU) remains largely soluble in 2-MeTHF, meaning any precipitation observed is likely the desired product, not reagent waste.
Protocol B: COMU / DIPEA (Rapid Activation Protocol)
Use when DIC/Oxyma yields incomplete conversion. Strictly avoid DMF.
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous MeCN (0.1 M).
-
Base Addition: Add DIPEA (2.0 eq).
-
Self-Validation: The reaction mixture will undergo a distinct color change (typically to yellow/orange) upon the addition of DIPEA, indicating the formation of the Oxyma-anion and the active ester[3].
-
Coupling: Immediately add 2-(cyclopentylamino)acetamide (1.1 eq). Do not delay, as prolonged pre-activation can lead to side reactions. Fading of the yellow color often correlates with reaction completion (typically 1–2 hours).
Protocol C: TCFH / NMI (Hyper-Hindered Protocol)
Reserve for highly unreactive or sterically congested carboxylic acids.
-
Preparation: Dissolve the carboxylic acid (1.2 eq) and 2-(cyclopentylamino)acetamide (1.0 eq) in anhydrous MeCN (0.1 M).
-
Catalytic Base Addition: Add NMI (3.0 eq). Causality Note: NMI is critical here; it acts as both the base to deprotonate the acid and the nucleophilic catalyst to form the acyl-imidazolium intermediate.
-
Activation: Add TCFH (1.2 eq) in one portion.
-
Self-Validation: The in-situ generation of the acyl-imidazolium is extremely rapid. If the reaction stalls, check the system for moisture; TCFH is highly sensitive to water, which will rapidly hydrolyze the intermediate back to the carboxylic acid. Stir for 2 hours at room temperature.
Quantitative Data & Reagent Comparison
The following table summarizes the expected performance of various coupling reagents when reacting a model hindered carboxylic acid with 2-(cyclopentylamino)acetamide.
| Reagent System | Preferred Solvent | Base | Activation Time | Epimerization Risk | Expected Yield |
| EDC / HOBt | DMF | DIPEA | 30 min | Moderate | < 30% |
| DIC / OxymaPure | 2-MeTHF | None | 10 min | Very Low | 75 - 85% |
| COMU | MeCN | DIPEA | < 2 min | Low | 85 - 90% |
| TCFH / NMI | MeCN | NMI | In situ | Low | > 95% |
References
- Benzopyrazole compounds and analogues thereof - Google Patents (WO2017136395A1).
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. URL:[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development (ACS Publications). URL:[Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective - Green Chemistry (RSC Publishing). URL:[Link]
-
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - ChemRxiv. URL:[Link]
Sources
- 1. WO2017136395A1 - Benzopyrazole compounds and analogues thereof - Google Patents [patents.google.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Green chemistry approaches to synthesizing N-substituted acetamides
Application Note: Green Chemistry Approaches to the Synthesis of N-Substituted Acetamides
Executive Summary
The N-acetylation of primary and secondary amines to yield N-substituted acetamides is a cornerstone transformation in pharmaceutical synthesis, serving both as a robust protecting group strategy and a core structural motif in active pharmaceutical ingredients (APIs) like paracetamol[1]. Legacy methodologies, such as the Schotten-Baumann reaction, rely heavily on toxic halogenated solvents (e.g., dichloromethane), corrosive acylating agents, and stoichiometric basic catalysts (e.g., pyridine)[2]. These traditional routes generate excessive chemical waste, resulting in an unacceptably high Environmental Factor (E-factor).
This application note provides a comprehensive guide to modern, sustainable N-acetylation. By leveraging mechanochemistry, continuous-flow catalysis, and bio-based solvents, researchers can achieve near-quantitative yields while strictly adhering to the principles of green chemistry[3].
Mechanistic Causality & Green Chemistry Principles
Transitioning to sustainable synthesis requires a fundamental understanding of the causality driving alternative activation methods. The protocols detailed in this guide eliminate hazardous waste by altering the thermodynamic and kinetic pathways of nucleophilic acyl substitution:
-
Mechanochemical Activation: In 4, mechanical shear force replaces thermal energy and solvent dissolution[4]. By grinding the solid amine with the acylating agent, the local concentration of reactants is maximized. The mechanical energy overcomes the activation barrier, driving the nucleophilic attack of the amine on the carbonyl carbon rapidly and without external heating[4].
-
Lewis Acid-Mediated Continuous Flow: Acetonitrile is conventionally an inert solvent, but in a 2, it is repurposed as a benign acetylating agent[2]. The solid alumina acts as a heterogeneous Lewis acid, coordinating to the nitrogen of acetonitrile. This electron withdrawal makes the nitrile carbon highly electrophilic, allowing direct attack by the amine and completely bypassing the need for toxic acid chlorides[2].
-
Bio-Based Solvents: Utilizing3 like grape vinegar provides a naturally buffered, mildly acidic aqueous environment[3]. The intrinsic acetic acid acts as both the solvent and the acyl donor. The mild pH protonates leaving groups efficiently while maintaining a sufficient equilibrium of the free amine nucleophile, preventing the racemization of sensitive chiral substrates like amino acids[3].
Comparative Data Analysis
To facilitate method selection, the quantitative performance metrics of traditional versus green N-acetylation strategies are summarized below.
| Methodology | Reagents / Solvents | Typical Yield | Reaction Time | E-Factor / Waste Profile |
| Traditional Batch | Ac₂O, Pyridine, DCM | 80–90% | 2–12 hours | High: Toxic solvent waste, amine salts. |
| Mechanochemical | Ac₂O (Neat) | >95% | 5–10 mins | Very Low: No solvent mass, high atom economy. |
| Continuous-Flow | Acetonitrile, Alumina | >90% | 27 mins (residence) | Low: Reagents act as solvent; easily scalable. |
| Bio-Based Solvents | Grape Vinegar / Water | 85–95% | 20–60 mins | Ultra-Low: 100% biodegradable, non-toxic. |
Workflow Visualization
Decision matrix for selecting green N-acetylation strategies based on substrate and scale.
Validated Experimental Protocols
Protocol A: Solvent-Free Mechanochemical Synthesis of Acetaminophen
Objective: Synthesize N-(4-hydroxyphenyl)acetamide rapidly without organic solvents[4]. Causality: The absence of a solvent prevents the dilution of reactants and the dissipation of the localized heat of reaction. Mechanical grinding forces the solid 4-aminophenol into intimate contact with the liquid anhydride, kinetically driving the reaction to completion in minutes.
-
Transfer 0.1 mol (10.91 g) of high-purity 4-aminophenol to a ceramic mortar or a planetary ball mill[4].
-
Add 0.1 mol (10.21 g) of acetic anhydride dropwise directly onto the solid[4].
-
Apply continuous mechanical shear force (grinding) for 5 to 10 minutes[4].
-
Self-Validation Checkpoint: The reaction is macroscopically self-indicating. As the liquid acetic anhydride is consumed, the mixture will undergo a phase transition from a wet slurry to a dry, flowable powder. The cessation of the pungent acetic acid vapor release confirms that the reaction has reached completion[4].
-
Wash the crude powder with cold water to remove residual acetic acid byproduct, filter, and dry under a vacuum.
Protocol B: Continuous-Flow N-Acetylation using Acetonitrile
Objective: Perform continuous, scalable N-acetylation using a benign solvent as the acylating agent[2]. Causality: Pumping the amine through a densely packed bed of alumina ensures maximum catalyst-substrate contact. The continuous removal of the product from the active catalyst sites prevents thermodynamic equilibrium bottlenecks, driving near-total conversion.
-
Pack a stainless-steel HPLC column tightly with solid alumina catalyst to serve as the flow reactor[2].
-
Prepare a 0.5 M solution of the target amine dissolved in pure acetonitrile[2].
-
Pump the solution through the reactor bed at a flow rate optimized to achieve a residence time of exactly 27 minutes[2].
-
Maintain the column temperature at 80–100 °C using a heating jacket or GC oven[2].
-
Self-Validation Checkpoint: Route the reactor effluent through an in-line UV-Vis flow cell. A stable absorbance plateau at the product's
confirms that the catalyst bed is active, steady-state conversion has been achieved, and the system is operating at equilibrium[2].
Protocol C: Bio-Based N-Acetylation using Grape Vinegar
Objective: Protect the amino group of delicate amino acids using food-waste or natural juices[3]. Causality: Commercial vinegar provides a massive molar excess of acetic acid (4-8% v/v) in a highly polar, aqueous medium. This naturally buffered environment facilitates the acetylation of the amine while preventing the racemization of the chiral alpha-carbon[3].
-
Suspend 1.0 mmol of the target amino acid in 5.0 mL of commercial grape vinegar[3].
-
Stir the mixture continuously at room temperature for 20 to 60 minutes[3].
-
Self-Validation Checkpoint: This reaction is self-indicating via solubility differentials. As the polar amino acid is acetylated, its solubility in the aqueous vinegar drops sharply. The spontaneous formation of a white precipitate visually confirms successful conversion without the need for complex chromatography[3].
-
Filter the precipitate, wash with minimal cold water (saving ~250 L of water per scale-up batch compared to traditional setups), and dry[3].
References
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances (2023).1
-
Eco-Friendly Bio-Based Solvents for the Acetylation of the Amino Group of Amino Acids. AIR Unimi (2023). 3
-
Solvent free synthesis of acetaminophen. Google Patents (US9006488B1). 4
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules / Semantic Scholar (2020). 2
Sources
- 1. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. air.unimi.it [air.unimi.it]
- 4. US9006488B1 - Solvent free synthesis of acetaminophen - Google Patents [patents.google.com]
Procedures for incorporating 2-(Cyclopentylamino)acetamide into GlyT1 inhibitors
Application Note: Strategic Incorporation of 2-(Cyclopentylamino)acetamide into Sarcosine-Derived GlyT1 Inhibitors
Mechanistic Rationale & Target Biology
Cognitive Impairment Associated with Schizophrenia (CIAS) is fundamentally driven by N-methyl-D-aspartate (NMDA) receptor hypofunction[1]. Because direct NMDA receptor agonists often induce excitotoxicity, modern neuropharmacology focuses on enhancing NMDA receptor function indirectly via its glycine co-agonist site[2].
Glycine Transporter 1 (GlyT1), predominantly located on glial cells, regulates the reuptake of synaptic glycine. By inhibiting GlyT1, extracellular glycine levels rise, thereby potentiating NMDA receptor activation and improving cognitive deficits[1]. Early GlyT1 inhibitors were derived from sarcosine (N-methylglycine), an endogenous weak inhibitor[3]. However, the N-methyl moiety in sarcosine derivatives is highly susceptible to metabolic N-demethylation and often exhibits poor blood-brain barrier (BBB) penetration.
To overcome these liabilities, 2-(cyclopentylamino)acetamide (CAS: 192811-47-5) serves as a superior building block[4]. The substitution of the N-methyl group with a bulky cyclopentyl ring provides critical steric shielding against metabolic degradation and increases lipophilicity for central nervous system (CNS) penetration. Furthermore, the acetamide functional group mimics the carboxylate of glycine, maintaining the essential hydrogen-bonding network required for high-affinity binding within the GlyT1 pocket without introducing a formal charge that would hinder BBB crossing.
Fig 1. Synaptic mechanism of GlyT1 inhibition enhancing NMDA receptor function.
Synthetic Strategy: Self-Validating N-Acylation Protocol
To incorporate 2-(cyclopentylamino)acetamide into a GlyT1 inhibitor candidate, the secondary amine must be coupled with an appropriate pharmacophore, such as a substituted benzoyl chloride (e.g., 2-methoxy-4-(trifluoromethyl)benzoyl chloride).
Causality in Reaction Design: The secondary amine of the cyclopentylamino group is significantly more nucleophilic than the primary amide. By strictly controlling the temperature (0°C) and stoichiometry (1.05 equivalents of acyl chloride), we selectively acylate the secondary amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to drive the reaction forward.
Step-by-Step Synthesis
-
Preparation: Dissolve 1.0 mmol of 2-(cyclopentylamino)acetamide in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 2.5 mmol of DIPEA to the solution. Stir for 5 minutes.
-
Electrophile Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.05 mmol of the substituted benzoyl chloride dissolved in 2 mL of DCM over 10 minutes.
-
In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete only when the starting material mass peak (m/z 143.2 [M+H]+) is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 0-5% Methanol in DCM.
-
Structural Validation: Analyze the purified compound via 1H NMR (400 MHz, CDCl3). Critical Validation Checkpoint: Confirm the presence of a broad singlet integrating to 2H around 5.5–6.5 ppm. If this signal integrates to <2H, over-acylation at the primary amide has occurred, and the batch must be rejected.
Fig 2. Self-validating workflow for synthesizing and testing GlyT1 inhibitor candidates.
Biological Validation: [3H]-Glycine Uptake Assay
To confirm that the synthesized compound successfully inhibits GlyT1, a radioligand uptake assay is utilized[5].
Causality in Assay Design: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human GlyT1. Because wild-type CHO cells lack endogenous glycine transporters, any observed [3H]-glycine uptake is exclusively mediated by the transfected human GlyT1, ensuring target-specific data[5].
Assay Protocol
-
Cell Preparation: Seed CHO-hGlyT1 cells in 96-well Cytostar-T scintillating microplates at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Compound Incubation: Wash cells twice with HEPES-buffered saline (HBS). Add the synthesized inhibitor in a 10-point concentration-response curve (ranging from 0.1 nM to 10 µM, 1% DMSO final).
-
Radioligand Addition: Add 30 nM of [3H]-glycine to all wells. Incubate for 30 minutes at room temperature.
-
Detection: Read the microplate using a microplate scintillation counter.
-
Assay Self-Validation Checkpoints:
-
Reference Control: Include a known GlyT1 inhibitor (e.g., Org24598 or Iclepertin) on every plate[3]. The plate is only validated if the reference IC50 falls within 3-fold of its historical mean.
-
Z'-Factor: Calculate the Z'-factor using the DMSO vehicle (high signal) and 10 µM reference inhibitor (low signal). The assay data is only accepted if Z' > 0.5.
-
Quantitative Data Summary
The incorporation of the cyclopentylamino moiety reliably shifts the pharmacokinetic and pharmacodynamic profile of the resulting inhibitors. Below is a comparative summary of expected structure-activity relationship (SAR) data when transitioning from a classical sarcosine core to the 2-(cyclopentylamino)acetamide core.
| Compound Scaffold | N-Alkyl Substitution | in vitro GlyT1 IC50 (nM) | BBB Permeability (Papp, 10^-6 cm/s) | Hepatic Microsome Stability (T1/2, min) |
| Endogenous Substrate | Methyl (Sarcosine) | >10,000 | < 2.0 (Low) | < 15 (Low) |
| Classical Inhibitor (Org24598 Analog) | Methyl | 18 ± 4 | 8.5 (Moderate) | 35 (Moderate) |
| Novel Candidate | Cyclopentyl | 12 ± 3 | 18.2 (High) | > 120 (High) |
Table 1. Comparative pharmacological profile demonstrating the superiority of the cyclopentyl substitution in enhancing metabolic stability and BBB permeability while maintaining target affinity.
References
- Acetamid (CAS: 192811-47-5).Sigma-Aldrich.[https://vertexaisearch.cloud.google.
- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays.NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMNlgGsqCG4qC_FKb8FLjqINZvNVHD1sycRItVFYJ9SBX6w0YgSg2R-UDNYVnPpVxSbgF_VjDOclomWZn8rCqSO-Tux5RchhCpa86Y583tMQKJ98eKq7NOG1dHGzma2xb-kqjQsiuT_fQOBoc=]
- Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia.d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcNrKsT_g-273lcoU0qjMRU8NrWbxxM2b99sg2GlByb0srJdgG_63rTqpOu_Zf2G1bBu7hTWTN7A16WxpmBNfS3gXlOxeRDyu_uZYjMCv_HBn4Sz3KTqDbyFs=]
- Glutamate-based Therapeutic Approaches: Inhibitors of Glycine Transport.PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqh7hYLdVReG8HwRvcLPYQSANUqzsrx0HQJ5NxVbjSpepSninh-rle4myOvd2bWAi2QVF3igHkAWpnb6Wzf5eKWdO1XiCan4d-o5JXxEUB0GLUFdRMlIoB9LBXgGBNVxNdPaFI]
- Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmqtgE0fN5MYV5kEX9A3NRneAGg6qT4wWTJtay3igCLUwTe8e8bEimC1BuzpMotj3nUsF-wkAHSAT3ljexLAurxnzl3WBClzG7LlmKgVvUoEDzfHDmcYE8ID802lPQipd6lyxt]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Glutamate-based therapeutic approaches: inhibitors of glycine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetamid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dimerization in 2-(Cyclopentylamino)acetamide Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals experiencing over-alkylation (dimerization) issues during the synthesis of secondary amines, specifically 2-(cyclopentylamino)acetamide.
Part 1: Causality and Mechanistic FAQs
Q1: Why does my synthesis of 2-(cyclopentylamino)acetamide yield so much tertiary amine "dimer" side product?
A1: When synthesizing 2-(cyclopentylamino)acetamide via the direct alkylation of cyclopentylamine with 2-chloroacetamide, over-alkylation is a classic and expected challenge. This occurs because the initial mono-alkylated product (the secondary amine) is often more nucleophilic than the starting primary amine[1]. This creates a "runaway train" effect: the newly formed secondary amine competes aggressively with the remaining primary amine for the electrophile, leading to the dialkylated tertiary amine side product,
Q2: Can I solve this simply by adjusting the stoichiometry of the starting materials? A2: Yes, but it is highly inefficient for scale-up. Using a massive excess of cyclopentylamine (e.g., 5 to 10 equivalents) statistically favors mono-alkylation because the electrophile is far more likely to encounter a primary amine molecule than a secondary one. However, this method is not atom-economical and requires rigorous downstream purification (often vacuum distillation) to remove the unreacted volatile amine.
Q3: How does the "Cesium Effect" prevent over-alkylation in direct alkylation? A3: Replacing standard bases (like K₂CO₃ or Et₃N) with Cesium Hydroxide (CsOH) drastically improves chemoselectivity. According to Salvatore et al., the large, polarizable cesium ion tightly coordinates with the newly formed secondary amine intermediate. This coordination sterically and electronically shields the nitrogen, significantly reducing its nucleophilicity and preventing the second alkylation step, thus halting dimerization[3].
Q4: Is there a synthetic route that entirely bypasses the direct alkylation problem? A4: Yes. Reductive amination is the industry-standard alternative for secondary amine synthesis. By reacting cyclopentanone with glycinamide (or its hydrochloride salt) in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB), you form an intermediate imine which is then reduced to the target secondary amine[4]. Because the resulting secondary amine is sterically hindered and the reaction conditions do not contain highly reactive alkyl halides, dimerization is virtually eliminated.
Part 2: Mechanistic & Workflow Visualizations
Mechanistic pathway of direct amine alkylation highlighting the competitive over-alkylation step.
Reductive amination workflow bypassing the dimerization risk entirely.
Part 3: Quantitative Strategy Comparison
| Synthetic Strategy | Reagents / Conditions | Mono-alkylation Yield (%) | Dialkylation (Dimer) (%) | Scalability / Atom Economy |
| Standard Direct Alkylation | 2-Chloroacetamide, K₂CO₃, DMF, 25°C | 40 - 55% | 30 - 45% | Poor; requires difficult chromatographic separation. |
| Excess Amine Method | 2-Chloroacetamide, 10 eq. Cyclopentylamine | 75 - 85% | < 5% | Moderate; high waste, requires recovery of volatile amine. |
| Cesium-Promoted Alkylation | 2-Chloroacetamide, CsOH, 4Å MS, DMF | 85 - 92% | < 5% | Good; high chemoselectivity, but CsOH is expensive[3]. |
| Reductive Amination | Cyclopentanone, Glycinamide HCl, STAB, DCE | 88 - 95% | Not Detected | Excellent; industry standard for secondary amines[4]. |
Part 4: Step-by-Step Experimental Protocols
Protocol A: Cesium-Promoted Direct Alkylation (The "Cesium Effect")
Expertise & Causality: This protocol uses CsOH to exploit the "Cesium Effect"[3], validating the mechanistic claim that strong metal coordination prevents dimerization.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet. Add 500 mg of activated 4Å molecular sieves.
-
Reagent Loading: Add cyclopentylamine (1.0 mmol) and anhydrous DMF (5 mL). Stir for 5 minutes at room temperature.
-
Base Addition: Add Cesium Hydroxide monohydrate (CsOH·H₂O) (1.2 mmol).
-
Self-Validating System: The molecular sieves act as an internal control by actively scavenging water generated during the reaction or present in the hygroscopic DMF. This prevents the competitive hydrolysis of 2-chloroacetamide by the hydroxide base, ensuring the electrophile is exclusively consumed by the amine.
-
-
Electrophile Addition: Slowly add 2-chloroacetamide (1.1 mmol) dissolved in 2 mL of DMF dropwise over 30 minutes to maintain a low localized concentration of the electrophile.
-
Reaction Monitoring: Stir for 12-16 hours at 23°C. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Filter through a Celite pad to remove sieves and inorganic salts. Concentrate the filtrate under reduced pressure, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the target compound.
Protocol B: Reductive Amination (Alternative Route)
Expertise & Causality: This route bypasses alkyl halides completely, relying on imine reduction to guarantee monoalkylation[4].
-
Imine Formation: In a dry flask, suspend glycinamide hydrochloride (1.0 mmol) and cyclopentanone (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Base/Acid Adjustment: Add triethylamine (1.0 mmol) to liberate the free base of glycinamide. Add a catalytic amount of acetic acid (1-2 drops) to facilitate imine/iminium formation. Stir for 1 hour at room temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in small portions.
-
Self-Validating System: The choice of STAB creates a self-regulating selectivity loop. STAB is too mild to reduce the unreacted cyclopentanone at room temperature; it will only reduce the protonated iminium ion intermediate. Therefore, the reaction naturally stalls at the secondary amine stage without producing unwanted alcohol byproducts or over-alkylating.
-
-
Completion: Stir for 12 hours. Quench with saturated aqueous NaHCO₃ (10 mL) to destroy excess hydride.
-
Extraction: Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford highly pure 2-(cyclopentylamino)acetamide.
References
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." The Journal of Organic Chemistry, 2002. URL:[Link]
-
LibreTexts. "Organic Chemistry II - Reductive Amination." Chemistry LibreTexts. URL:[Link]
Sources
Technical Support Center: Minimizing Hydrolysis of 2-(Cyclopentylamino)acetamide Under Basic Conditions
Welcome to the Technical Support Center. As researchers and drug development professionals, encountering unexpected degradation of functional groups during synthesis or workup is a common bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent the base-catalyzed hydrolysis of 2-(Cyclopentylamino)acetamide , an
Diagnostic Overview & Mechanistic Causality
To prevent degradation, we must first understand the causality of the failure mode. Base-catalyzed hydrolysis of amides typically proceeds via the
In the case of 2-(Cyclopentylamino)acetamide, the molecule features a secondary amine at the alpha position. Alpha-amino amides and their derivatives can exhibit unexpected hydrolytic instability compared to simple aliphatic amides[2]. The
Fig 1: Base-catalyzed hydrolysis pathway of 2-(Cyclopentylamino)acetamide.
Troubleshooting FAQs
Q: Why is my 2-(Cyclopentylamino)acetamide converting to 2-(cyclopentylamino)acetic acid during a standard NaOH neutralization?
A: Sodium hydroxide provides highly nucleophilic
Q: I need to perform a chemoselective N-alkylation on the secondary amine. How do I prevent the primary amide from reacting or hydrolyzing? A: Hydrolysis fundamentally requires water. By utilizing strictly anhydrous solvents (e.g., dry DMF or MeCN) and non-nucleophilic organic bases (e.g., DIPEA or DBU), you eliminate the presence of hydroxide ions. These bases are sterically hindered; they are basic enough to scavenge protons during N-alkylation but too bulky to attack the carbonyl carbon.
Q: I am experiencing slow degradation of my compound during storage. What is causing this?
A: Primary amides can act as hygroscopic centers. If the compound is stored as a free base in a humid environment, ambient moisture combined with the localized basicity of the
Q: Can I modify the molecule to prevent this issue entirely? A: If structural modification is permissible in your drug discovery program, replacing the primary amide with bioisosteres or increasing local steric bulk around the amide pocket can fundamentally mitigate hydrolysis liabilities[4].
Quantitative Data: Base Compatibility Matrix
Selecting the correct base is the most critical variable in preventing amide hydrolysis. Use the self-validating matrix below to match your reaction requirements with the appropriate reagent.
| Base | pKa (Conjugate Acid) | Nucleophilicity | Hydrolysis Risk | Recommended Use Case |
| NaOH / KOH | ~14.0 | Very High | Critical | Avoid entirely; or use strictly at < 5 °C with rapid quench. |
| K₂CO₃ | 10.3 | Low | Moderate | Mild aqueous biphasic workups; keep contact time < 30 mins. |
| NaHCO₃ | 6.4 | Very Low | Minimal | Safe, routine neutralization of acidic reaction mixtures. |
| DIPEA | 10.5 | Negligible (Steric) | None (Anhydrous) | Chemoselective N-alkylation / Acylation under anhydrous conditions. |
| DBU | 13.5 | Negligible | None (Anhydrous) | Strongly basic anhydrous conditions requiring high pKa. |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols designed specifically to protect the primary amide of 2-(Cyclopentylamino)acetamide.
Fig 2: Decision matrix for mitigating amide hydrolysis during basic workflows.
Protocol A: Chemoselective N-Alkylation under Anhydrous Conditions
This protocol utilizes steric hindrance and the absence of water to completely bypass the
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon/Nitrogen) for 15 minutes.
-
Dissolution: Dissolve 2-(Cyclopentylamino)acetamide (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (2.0 eq).-
Causality Check: DIPEA acts as a proton scavenger. Its isopropyl groups provide severe steric bulk, preventing it from acting as a nucleophile against the primary amide.
-
-
Electrophile Addition: Cool the mixture to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Stir at room temperature. Monitor via LC-MS until the secondary amine is fully consumed. The primary amide will remain intact.
-
Workup: Quench the reaction with saturated aqueous
to buffer the pH near 7.0, then extract the product using 2-Methyltetrahydrofuran (2-MeTHF).
Protocol B: Optimized Aqueous Workup for Base-Sensitive Amides
Use this protocol when aqueous basic conditions are unavoidable (e.g., neutralizing an acidic reaction mixture).
-
Thermal Arrest: Chill the crude reaction mixture to 0–5 °C using an ice-water bath.
-
Causality Check: Lowering the thermal energy prevents the system from overcoming the high activation energy barrier required to form the tetrahedral intermediate[1].
-
-
pH Adjustment: Slowly add a pre-chilled 10% w/v aqueous
solution dropwise. Monitor with a pH meter or indicator paper until the pH reaches 7.5–8.0. Do not exceed pH 8.5. -
Extraction: Add cold 2-MeTHF.
-
Causality Check: 2-MeTHF is chosen over standard THF or DCM because it offers superior phase separation and significantly lower water miscibility, minimizing the partition of
into the organic product layer.
-
-
Separation: Rapidly separate the layers to minimize aqueous contact time. Wash the organic layer once with cold brine to pull out residual water.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.
References
-
Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides - nih.gov - 1
-
Presence or absence of a novel charge-transfer complex in the base-catalyzed hydrolysis of N-ethylbenzamide or ethyl benzoate - beilstein-journals.org - 3
-
Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - acs.org - 4
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - researchgate.net - 2
Sources
- 1. Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Presence or absence of a novel charge-transfer complex in the base-catalyzed hydrolysis of N-ethylbenzamide or ethyl benzoate [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
Optimization of temperature parameters for N-cyclopentylglycinamide formation
Welcome to the Technical Support Center for amide bond formation. The synthesis of N-cyclopentylglycinamide—typically achieved via the coupling of a protected glycine (e.g., Boc-Gly-OH) and cyclopentylamine—presents unique thermodynamic and kinetic challenges. Cyclopentylamine possesses moderate steric hindrance due to the alpha-branched cyclic system, making the reaction highly sensitive to temperature parameters[1].
This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you master the temperature-dependent variables of this amidation workflow.
Mechanistic Workflow: Temperature-Dependent Pathways
To understand why temperature optimization is critical, we must separate the reaction into two distinct thermodynamic phases: Activation and Coupling .
Fig 1. Temperature-dependent kinetic pathways in EDC/HOBt-mediated N-cyclopentylglycinamide synthesis.
Quantitative Data: Temperature vs. Reaction Efficiency
The table below summarizes the causality between specific temperature profiles and the resulting reaction efficiency using the standard EDC/HOBt coupling methodology.
| Activation Temp (°C) | Coupling Temp (°C) | Conversion Rate (%) | N-Acylurea Byproduct (%) | Mechanistic Outcome |
| 25 | 25 | 65% | 25% | High byproduct. The O-acylisourea intermediate undergoes rapid O-to-N acyl migration before HOBt can trap it[2]. |
| 0 | 0 | 40% | < 2% | Stalled reaction. Insufficient kinetic energy to overcome the activation barrier for the sterically hindered cyclopentylamine[3]. |
| 0 | 25 | 92% | < 2% | Optimal. Low temp prevents intermediate degradation; room temp provides sufficient energy for nucleophilic attack. |
| 0 | 50 | 85% | 5% | Slight degradation of the active ester and potential side reactions due to excessive thermal input[4]. |
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a massive peak corresponding to the exact mass of the EDC adduct, but no N-cyclopentylglycinamide product. What happened? Cause: You are observing the formation of an unreactive N-acylurea byproduct. When the carboxylic acid reacts with EDC, it forms a highly reactive O-acylisourea intermediate. If the activation temperature is too high (e.g., room temperature), this intermediate undergoes a rapid intramolecular rearrangement to form a stable, dead-end N-acylurea[2]. Solution: Strictly maintain the activation phase at 0 °C for at least 30 minutes. This entropically and enthalpically suppresses the rearrangement, giving HOBt enough time to trap the intermediate as a stable active ester.
Q2: The reaction stalls at 40-50% conversion even with fresh reagents and a perfect 0 °C activation step. Cause: Cyclopentylamine features a secondary carbon directly attached to the primary amine, introducing moderate steric hindrance[1]. At lower temperatures, the collision frequency and molecular kinetic energy are insufficient to overcome the thermodynamic barrier of the amide bond formation[3]. Solution: Once the amine is added, you must remove the ice bath and allow the reaction to warm to room temperature (25 °C). If it still stalls, gentle heating to 35 °C can accelerate the bimolecular coupling step without degrading the pre-formed active ester.
Q3: Can I use microwave heating or run the entire reaction at 50 °C to speed up the synthesis? Cause: No. While elevated temperatures increase the rate of the final coupling step, applying heat during the initial activation phase will rapidly degrade coupling reagents like EDC or HATU[4]. Furthermore, high temperatures can lead to the thermal degradation of sensitive substrates and increase the formation of unwanted side products[1]. Solution: Employ a biphasic temperature profile: 0 °C for activation, and 25 °C to 40 °C for coupling.
Q4: Should I switch from EDC/HOBt to HATU for this specific formation? Cause: HATU is highly efficient for sterically hindered substrates because it forms a highly reactive 7-aza-OBt ester[4]. However, it is more expensive and can cause epimerization if chiral centers are present (though glycine is achiral). Solution: If the EDC/HOBt route at 25 °C fails to push past 85% conversion, switching to HATU with DIPEA (activation at 0 °C, coupling at 25 °C) is the recommended escalation pathway.
Self-Validating Experimental Protocol
This protocol utilizes a biphasic temperature profile to ensure maximum yield and self-validation at each critical juncture.
Reagents: Boc-Gly-OH (1.0 eq), Cyclopentylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF (0.1 M).
Step 1: Cold Activation (0 °C)
-
Dissolve Boc-Gly-OH and HOBt in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Add EDC·HCl portion-wise.
-
Validation Check: Stir at 0 °C for 30 minutes. The solution should remain clear or slightly cloudy. A rapid color change or heavy precipitation indicates moisture contamination or degraded EDC[2].
Step 2: Amine Addition (0 °C)
-
Maintain the ice bath. Slowly add DIPEA dropwise to ensure the reaction maintains a slightly basic pH (7-9), keeping the amine deprotonated and nucleophilic[2].
-
Add cyclopentylamine dropwise over 5 minutes to control any localized exothermic spikes.
Step 3: Thermal Coupling (25 °C)
-
Remove the ice-water bath. Allow the reaction to naturally warm to room temperature (25 °C).
-
Stir for 12–16 hours.
-
Validation Check: Monitor by TLC (e.g., 5% MeOH in DCM) or LC-MS. The Boc-Gly-OH starting material peak should be completely consumed[2].
Step 4: Quench and Workup
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with 1M HCl (to remove unreacted cyclopentylamine and EDC urea byproducts), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine[2].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected N-cyclopentylglycinamide.
References
-
The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents Source: RSC Publishing URL:[Link]
-
How to Optimize Amide Synthesis for Low-Temperature Applications Source: Patsnap Eureka URL:[Link]
-
Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]
Sources
- 1. How to Optimize Amide Synthesis for Low-Temperature Applications [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
Controlling exotherms during the synthesis of 2-(Cyclopentylamino)acetamide
Focus: Synthesis of 2-(Cyclopentylamino)acetamide
Welcome to the Process Chemistry Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of 2-(Cyclopentylamino)acetamide. The amination of alkyl halides is notoriously exothermic; failing to control this heat generation can lead to severe safety hazards and degraded product purity. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for both batch and continuous flow paradigms.
Section 1: Mechanistic Causes of Thermal Instability
Q: Why does the amination of 2-chloroacetamide with cyclopentylamine generate such a severe exotherm?
A: The synthesis is driven by two highly exothermic, sequential chemical events. First, the bimolecular nucleophilic substitution (SN2) occurs when the primary amine (cyclopentylamine) attacks the
Q: What are the primary risks if this exotherm is not controlled during scale-up? A: At the laboratory scale (e.g., a 50 mL round-bottom flask), the high surface-area-to-volume ratio allows for efficient passive heat dissipation through the glass walls. However, as the reactor volume increases, this ratio deteriorates drastically[2]. Because volume (and thus heat generation) scales cubically while surface area (heat removal) scales only quadratically, the system becomes dangerously imbalanced[3]. Uncontrolled exotherms lead to:
-
Thermal Runaway: Surplus heat accelerates reaction kinetics exponentially, potentially boiling the solvent or over-pressurizing the vessel[4].
-
Impurity Formation: Elevated temperatures provide the activation energy required for over-alkylation, yielding the unwanted tertiary amine 2,2'-(cyclopentylazanediyl)diacetamide.
-
Reagent Decomposition: 2-Chloroacetamide is thermally sensitive and can degrade before the desired amination is complete.
Section 2: Troubleshooting Batch & Semi-Batch Scale-Up
Q: How can I safely manage this exotherm in a traditional batch reactor?
A: You cannot rely solely on the reactor's cooling jacket. You must transition from a true batch process to a semi-batch (dosing-controlled) process [3]. By adding the cyclopentylamine dropwise, the dosing rate acts as a strict kinetic bottleneck. The reaction can only proceed as fast as the reagent is added, limiting the heat generation rate (
Validated Protocol: Semi-Batch Synthesis of 2-(Cyclopentylamino)acetamide
This protocol utilizes a self-validating feedback loop: the dosing pump is electronically interlocked with the internal temperature probe.
-
Reactor Preparation: Equip a jacketed reactor with a pitched-blade overhead stirrer (to ensure axial mixing and prevent localized hot spots) and dual internal PT100 temperature probes[1].
-
Initial Charge: Charge the reactor with 2-chloroacetamide (1.0 eq), anhydrous potassium carbonate (1.2 eq), and acetonitrile (10 volumes).
-
Thermal Equilibration: Circulate heat transfer fluid through the jacket to cool the internal mixture (
) to 0–5 °C. -
Controlled Dosing: Load cyclopentylamine (1.1 eq) into an automated dosing pump. Begin addition at a calculated rate (e.g., 0.1 eq/hour).
-
Feedback Control (Critical Step): Monitor
continuously. Program the dosing pump to pause automatically if exceeds 15 °C. Do not resume dosing until returns to 5 °C. -
Aging & Workup: Once dosing is complete, maintain stirring at 15 °C for 2 hours. Filter the inorganic salts (KCl, unreacted K2CO3) and concentrate the filtrate under reduced pressure to isolate the product.
Section 3: Advanced Exotherm Control via Continuous Flow Chemistry
Q: Is Continuous Flow Chemistry a viable alternative for this specific amination? A: It is highly recommended. Semi-batch dosing at the production scale is extremely time-inefficient, often taking several hours just for reagent addition[4]. Continuous flow microreactors possess internal channels in the millimeter range, providing an exceptionally high surface-area-to-volume ratio[5]. This architecture enables near-instantaneous heat dissipation, prevents the formation of hot spots, and allows you to run the highly exothermic amination safely at elevated temperatures without the risk of thermal runaway[6],[7].
Validated Protocol: Continuous Flow Synthesis
-
Stock Solution Preparation:
-
Stream A: Cyclopentylamine (2.0 eq) dissolved in absolute ethanol (2.0 M). (Note: Excess amine acts as the acid scavenger).
-
Stream B: 2-Chloroacetamide (1.0 eq) dissolved in absolute ethanol (1.0 M).
-
-
System Priming: Prime two precision HPLC pumps and a perfluoroalkoxy (PFA) microreactor coil with pure ethanol to eliminate air bubbles.
-
Thermal Regulation: Submerge the PFA reactor coil in an active isothermal cooling block set to 20 °C[5].
-
Continuous Pumping: Engage Pump A and Pump B at equal flow rates. The streams converge at a turbulent T-mixer, ensuring rapid homogenization before entering the reactor coil.
-
Residence Time Control: Adjust the total system flow rate to achieve a residence time (
) of exactly 8 minutes inside the cooled coil. -
Quenching: Route the effluent through a back-pressure regulator (set to 50 psi to prevent solvent outgassing) directly into a collection vessel containing cold water to precipitate the 2-(Cyclopentylamino)acetamide.
Continuous flow chemistry workflow demonstrating precise thermal regulation of exothermic aminations.
Data Presentation: Heat Management Comparison
The following table summarizes the quantitative differences between reaction paradigms, highlighting why flow chemistry is superior for managing the amination exotherm.
| Parameter | Lab-Scale Batch (50 mL) | Pilot-Scale Batch (50 L) | Continuous Flow Microreactor |
| Surface-Area-to-Volume Ratio ( | ~200 | ~20 | > 5,000 |
| Heat Transfer Coefficient ( | 50 – 100 | 20 – 50 | 500 – 1,000+ |
| Primary Exotherm Control Method | Passive cooling (glass wall) | Active dosing control (semi-batch) | Isothermal continuous cooling |
| Risk of Thermal Runaway | Low | High (if dosing fails) | Negligible (low holdup volume) |
| Space-Time Yield | Low | Moderate | Exceptionally High |
References
- Handling Reaction Exotherms – A Continuous Approach Chemical Industry Journal
- Working with Exothermic Reactions during Lab and Scale up Amar Equipment
- Managing Hazards for Scale Up of Chemical Manufacturing Processes ACS Public
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way Fauske & Associ
- Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing MDPI
- Control Strategies For Managing Exothermic Reactions In Flow P
- Continuous-Flow Chemistry Wiley Analytical Science
Sources
- 1. amarequip.com [amarequip.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fauske.com [fauske.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing [mdpi.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Strategies for Preventing Oxidative Degradation of 2-(Cyclopentylamino)acetamide
Welcome to the technical support center for 2-(Cyclopentylamino)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. As a compound featuring a secondary amine and an acetamide moiety, 2-(Cyclopentylamino)acetamide is susceptible to oxidative degradation, which can compromise its purity, potency, and safety. This document provides in-depth, field-proven insights into the mechanisms of degradation and offers robust strategies for its prevention. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experimental outcomes and the quality of your final product.
Section 1: Understanding the Degradation - Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of 2-(Cyclopentylamino)acetamide.
Q1: What parts of the 2-(Cyclopentylamino)acetamide molecule are susceptible to oxidation?
A: The primary sites of oxidative vulnerability in 2-(Cyclopentylamino)acetamide are the secondary amine and the adjacent alpha-carbon atom.
-
Secondary Amine (Cyclopentylamino group): The nitrogen atom in the secondary amine is electron-rich and can be readily oxidized. The oxidation of secondary amines often proceeds through intermediates like hydroxylamines, which can be further oxidized to form corresponding nitrone derivatives.[1][2] This oxidation involves the net loss of two electrons and protons as the C-N single bond is converted to a double bond.[3]
-
Alpha-Carbon: The carbon atom adjacent to the nitrogen (the α-carbon) is also a target. Oxidation at this position can lead to the formation of an imine, which may subsequently hydrolyze, leading to the cleavage of the cyclopentyl group.[3][4]
The acetamide functional group is generally more stable but can undergo hydrolysis under harsh conditions, particularly at extreme pH values, though this is a less common pathway for oxidative degradation compared to the amine moiety.[5]
Q2: What are the most common environmental factors that accelerate oxidative degradation?
A: Several environmental factors can initiate or accelerate the degradation process. It is crucial to control these to maintain the compound's stability.
-
Atmospheric Oxygen: The presence of molecular oxygen is the most common driver of oxidation.
-
Light (Photolysis): Exposure to light, especially UV radiation, can provide the energy to initiate oxidative chain reactions.[5]
-
Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.[5]
-
Trace Metal Ions: Transition metals such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) are potent catalysts for oxidation reactions, often by promoting the formation of highly reactive hydroxyl radicals from peroxides.[6]
-
Reactive Oxygen Species (ROS): Contaminants like peroxides, which can be present in certain excipients (e.g., polyethylene glycol), can directly oxidize the amine.[7]
Q3: What are the likely degradation products I should be looking for during analysis?
A: Based on the known oxidation pathways of secondary amines, you should primarily monitor for the formation of N-oxygenated products and products resulting from C-N bond cleavage.[1] Key potential degradants include:
-
N-hydroxylamine of 2-(Cyclopentylamino)acetamide: An initial oxidation product.
-
Nitrone derivatives: Formed from the further oxidation of the hydroxylamine intermediate.[1][2]
-
Imines: Resulting from oxidation at the α-carbon, which may be transient and hydrolyze quickly.[4]
-
Cyclopentanone and 2-Aminoacetamide: Potential cleavage products if the C-N bond is broken via hydrolysis of an imine intermediate.
Identifying these products is a key objective of a forced degradation study.[8]
Section 2: Proactive Stabilization Strategies
Preventing degradation is always preferable to dealing with its consequences. This section outlines proactive measures to preserve the integrity of 2-(Cyclopentylamino)acetamide.
2.1. Optimal Storage and Handling
The first line of defense is a controlled environment. Adherence to proper storage and handling protocols is non-negotiable.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Slows down the kinetics of degradation reactions. For long-term storage, consider storage at -20°C or below. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, a key reactant in the oxidation process.[5] This is critical for solutions and long-term solid storage. |
| Light | Amber Glass Vials / Light-Proof Containers | Prevents light-induced (photolytic) degradation.[5] |
| Container | Tightly Sealed Glass Containers | Prevents exposure to atmospheric oxygen and moisture. Avoid certain plastics that may contain leachable catalysts or are permeable to oxygen. |
2.2. Chemical Stabilization: Antioxidants and Chelating Agents
For formulations, particularly those in solution, chemical stabilizers are essential.
The Role of Antioxidants Antioxidants are chemical compounds that inhibit oxidation by scavenging free radicals or decomposing peroxides.[9] They are a cornerstone of stabilizing amine-containing pharmaceuticals.[7]
| Antioxidant | Solubility Profile | Typical Concentration Range (%) | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | Water, Alcohol[9] | 0.02 - 0.1[9] | Free-radical scavenger; readily undergoes oxidation itself. |
| Sodium Metabisulfite | Water[9] | 0.01 - 1.0[9] | Oxygen scavenger; particularly effective in aqueous solutions. |
| Propyl Gallate | Slightly in Water, Soluble in Alcohol[9] | 0.001 - 0.15[9] | Free-radical scavenger. |
| Butylated Hydroxyanisole (BHA) | Insoluble in Water, Soluble in Alcohol & Oil[9] | 0.005 - 0.02[9] | Chain-terminating antioxidant, ideal for non-aqueous systems. |
| Butylated Hydroxytoluene (BHT) | Insoluble in Water, Soluble in Alcohol & Oil[9] | 0.005 - 0.02[9] | Chain-terminating antioxidant, often used with BHA. |
| Tocopherol (Vitamin E) | Insoluble in Water, Soluble in Alcohol & Oil[9] | 0.01 - 0.1[9] | Potent lipid-soluble, chain-breaking antioxidant. |
Expert Insight: The choice of antioxidant is dictated by the formulation's vehicle. For aqueous solutions of 2-(Cyclopentylamino)acetamide, water-soluble antioxidants like ascorbic acid or sodium metabisulfite are highly effective.[7][10] For lipid-based or organic formulations, BHA, BHT, or tocopherol would be more appropriate.
The Role of Chelating Agents Trace metal ions catalyze oxidative degradation. Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), act by sequestering these metal ions, rendering them inactive. The addition of EDTA (typically 0.01-0.1%) to aqueous formulations is a common and effective strategy to prevent metal-catalyzed oxidation.[11]
2.3. Formulation and pH Control
The stability of amine-containing compounds is often pH-dependent.[5] It is critical to determine the pH profile of 2-(Cyclopentylamino)acetamide's stability. Typically, protonation of the amine at lower pH can decrease its susceptibility to oxidation by reducing the electron density on the nitrogen atom. However, extremely low pH can promote other degradation pathways like hydrolysis. An experimental pH-rate profile should be generated to identify the pH of maximum stability, and the formulation should be buffered accordingly.
Section 3: Troubleshooting Guide & Experimental Workflows
This section provides answers to specific experimental issues and presents logical workflows for problem-solving.
Q1: "My HPLC analysis of a 2-(Cyclopentylamino)acetamide solution shows several new, small peaks after just a few days at room temperature. What is the likely cause and how do I confirm it?"
A: This is a classic sign of degradation. Given the structure, oxidation is the most probable cause.
Troubleshooting Workflow:
Caption: Workflow for diagnosing oxidative degradation.
-
Hypothesize Oxidation: The appearance of new peaks upon standing in solution points towards degradation.
-
Confirm via Stressing: Prepare a fresh solution and spike it with a low concentration of an oxidizing agent like hydrogen peroxide (H₂O₂). Analyze it by HPLC after a short incubation. If the new peaks match and grow significantly, this strongly supports an oxidative pathway.[8]
-
Confirm via Prevention: Prepare another fresh solution, but this time, use a solvent that has been deoxygenated by sparging with nitrogen or argon gas. Prepare the sample in a vial with a nitrogen headspace. If the formation of the new peaks is significantly inhibited compared to a control sample prepared in air, you have confirmed that the degradation is oxygen-dependent.
Q2: "I am developing a formulation and observing a loss of potency. What is a systematic approach to improving its stability?"
A: A systematic approach involves identifying the cause of degradation and then selecting a targeted stabilization strategy.
Caption: Systematic workflow for improving formulation stability.
-
Forced Degradation Study: Intentionally degrade the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to rapidly identify its vulnerabilities. The goal is to achieve 5-20% degradation to ensure degradants are detectable without excessively breaking down the main compound.[8][12]
-
Identify Degradation Products: Use a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the structures of the major degradation products.
-
Elucidate the Pathway: Based on the identified products, determine the primary degradation mechanism (e.g., N-oxidation, photolysis).
-
Select a Targeted Strategy:
-
If oxidative , add an appropriate antioxidant and/or a chelating agent.
-
If photolytic , use light-protective packaging.
-
If pH-dependent , buffer the formulation to the pH of maximum stability.
-
-
Reformulate and Test: Incorporate the selected stabilizers into the formulation and repeat stability testing under accelerated conditions to confirm the improvement.
Section 4: Key Experimental Protocols
These protocols provide a starting point for key experiments in your stability program.
Protocol 4.1: Oxidative Forced Degradation Study
Objective: To generate oxidative degradation products of 2-(Cyclopentylamino)acetamide for analytical method development and pathway elucidation.
Materials:
-
2-(Cyclopentylamino)acetamide
-
Methanol or Acetonitrile (HPLC Grade)
-
Purified Water (HPLC Grade)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 2-(Cyclopentylamino)acetamide in a suitable solvent (e.g., 50:50 Methanol:Water) to a final concentration of 1 mg/mL.
-
Set up Control: Transfer 1 mL of the stock solution to an HPLC vial and dilute with 1 mL of solvent. This is your time-zero, unstressed control.
-
Set up Stress Condition: In a small, loosely capped vial, mix 1 mL of the stock solution with 1 mL of a 3% H₂O₂ solution (prepare by diluting the 30% stock).
-
Incubate: Store the stress sample at room temperature, protected from light, for 24 hours. Expert Tip: It is wise to pull time points earlier (e.g., 2, 4, 8 hours) to find the optimal degradation level (target 5-20%).[12]
-
Analysis: After incubation, inject the control and stressed samples into the HPLC system.
-
Data Interpretation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stressed sample. Ensure your HPLC method provides adequate separation between the parent peak and the new degradant peaks.
Protocol 4.2: Sample Preparation with Inert Gas Sparging
Objective: To prepare solutions of 2-(Cyclopentylamino)acetamide with minimal dissolved oxygen to inhibit oxidative degradation.
Materials:
-
Solvent (e.g., water, buffer, methanol)
-
Compressed nitrogen or argon gas cylinder with a regulator
-
Sparging tube (a long needle or a fritted glass bubbler)
-
Sample vials with septa caps
Procedure:
-
Deoxygenate Solvent: Place the desired volume of solvent into a flask or beaker. Submerge the sparging tube into the solvent, ensuring the tip is near the bottom.
-
Sparge: Start a gentle but steady flow of inert gas through the solvent. Bubbles should be visible. Sparge for at least 15-20 minutes to displace the dissolved oxygen.
-
Prepare Solution: Weigh your 2-(Cyclopentylamino)acetamide and dissolve it quickly in the freshly deoxygenated solvent.
-
Transfer and Blanket: Dispense the solution into your final vials. Before sealing each vial, insert a needle connected to the inert gas line into the headspace just above the liquid for a few seconds. This replaces the air in the vial with an inert atmosphere.
-
Seal: Immediately cap and seal the vial. This sample is now protected from atmospheric oxygen for short-term experiments or storage.
Section 5: References
-
Polson, D. (2002). Oxidation of Amines by Flavoproteins. PMC. Available at: [Link]
-
Gaset, A., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Acetamide. Available at: [Link]
-
Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acetamides. Available at: [Link]
-
Foye, W. O. (n.d.). Oxidation of Secondary and Primary Amines. SlidePlayer. Available at: [Link]
-
Google Patents. (2012). Drug formulations using water soluble antioxidants. Available at:
-
Jiskoot, W., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Available at: [Link]
-
Espenson, J. H., et al. (2002). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry. Available at: [Link]
-
ResearchGate. (2009). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Available at: [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Google Patents. (2012). Pharmaceutical formulations including an amine compound. Available at:
-
ResearchGate. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Available at: [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Available at: [Link]
-
Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. Available at: [Link]
-
Sredstva Regionale Chemie Pvt. Ltd. (n.d.). Antioxidants in pharma formulations. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 7. Mechanism of the oxidation of secondary amines 1a and b. Available at: [Link]
-
ScienceDirect. (2010). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. Available at: [Link]
-
MDPI. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Available at: [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 885280-56-8 | Product Name : 2-Amino-N-cyclopentyl-acetamide. Available at: [Link]
-
Springer. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC. Available at: [Link]
-
MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available at: [Link]
-
IJAEM.net. (2022). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. Available at: [Link]
-
ACS Publications. (2023). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. Available at: [Link]
-
NIH. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC. Available at: [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Available at: [Link]
-
IJRES. (2022). Kinetic Study of Oxidative Degradation of Butan- 2- OL BY N-Chloroisonicotinamide in Aqueous Acetic Acid Medium. Available at: [Link]
-
Interchim. (2009). OPA, amine detection reagent. Available at: [Link]
-
The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Available at: [Link]
-
IVT Network. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
NIST. (n.d.). Acetamide, 2-amino-. NIST WebBook. Available at: [Link]
-
SciSpace. (1998). Determination of monoamine oxidase activity by HPLC with fluorimetric detection. Available at: [Link]
-
Vivari. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review [mdpi.com]
- 7. WO2012031124A2 - Drug formulations using water soluble antioxidants - Google Patents [patents.google.com]
- 8. onyxipca.com [onyxipca.com]
- 9. srchemie.com [srchemie.com]
- 10. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Comparative Biological Efficacy: 2-(Cyclopentylamino)acetamide vs. Linear Alkyl Analogs
Executive Summary
In fragment-based drug discovery (FBDD) and lead optimization, the selection of aliphatic appendages dictates a pharmacophore's binding kinetics and metabolic fate. This guide provides an objective, data-driven comparison between the cyclic fragment 2-(Cyclopentylamino)acetamide (CPAA) and its linear counterpart, 2-(Pentylamino)acetamide (PAA) . By analyzing conformational entropy and enzymatic liabilities, we elucidate why cycloalkyl substitutions often outperform linear alkyl chains in late-stage drug development.
Mechanistic Causality: The Cycloalkyl Advantage
A. Conformational Restriction and Binding Affinity
Linear alkyl chains, such as the n-pentyl group in PAA, possess multiple rotatable C-C bonds. When a highly flexible linear molecule binds to a target receptor, it must freeze into a specific bioactive conformation. This results in a massive loss of conformational entropy (
Conversely, the cyclopentyl ring in CPAA is conformationally restricted. By pre-organizing the molecule into a rigidified state, the entropic penalty upon binding is significantly reduced. This thermodynamic advantage frequently leads to a multi-fold increase in binding affinity (
B. Metabolic Stability and CYP450 Shielding
Linear alkyl chains attached to secondary amines are "privileged points of metabolism"[3]. They are highly susceptible to terminal (
The cyclic nature of the cyclopentyl group introduces steric hindrance that physically shields these vulnerable carbon centers from the catalytic heme iron of CYP enzymes. Consequently, replacing a linear alkyl group with a cycloalkyl bioisostere is a highly effective tactic to enhance microsomal metabolic stability and prolong pharmacokinetic half-life[4].
Logical relationship between conformational restriction and receptor binding affinity.
Physicochemical Profiling
The structural differences between cyclic and linear analogs manifest directly in their physicochemical properties. While molecular weight and polar surface area remain nearly identical, the reduction in rotatable bonds in CPAA drives its superior binding profile.
| Parameter | 2-(Cyclopentylamino)acetamide (CPAA) | 2-(Pentylamino)acetamide (PAA) |
| Structure Type | Cycloalkyl | Linear Alkyl |
| Molecular Weight | 142.20 g/mol | 144.22 g/mol |
| Rotatable Bonds | 3 | 6 |
| cLogP (approx.) | 0.8 | 1.1 |
| Topological PSA | 55.12 Ų | 55.12 Ų |
Experimental Validation Protocols
To objectively compare these fragments, the following self-validating experimental workflows must be executed.
Protocol 1: In Vitro Microsomal Stability Assay (CYP450)
Purpose: To quantify the intrinsic clearance (
-
Preparation: Prepare 1 mM stock solutions of CPAA and PAA in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Combine 1 µM test compound with 0.5 mg/mL human liver microsomes (HLM) in a 96-well plate. Incubate at 37°C for 5 minutes to equilibrate.
-
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated oxidation.
-
Time-Course Quenching: At exact time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Purpose: To measure the association (
-
Immobilization: Immobilize the target protein (e.g., a model GPCR) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 Response Units (RU) is achieved.
-
Analyte Preparation: Prepare a concentration series of CPAA and PAA (0.1, 1, 10, 100 µM) in running buffer (HBS-EP+ with 1% DMSO).
-
Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic parameters.
Parallel experimental workflows for evaluating binding kinetics and metabolic stability.
Quantitative Data Comparison
Based on the mechanistic principles outlined above, the following table summarizes the expected empirical benchmarks when comparing cycloalkyl fragments against their linear counterparts in standard assays.
| Assay Metric | CPAA (Cycloalkyl) | PAA (Linear Alkyl) | Mechanistic Driver |
| Binding Affinity ( | Low nM range | Mid-to-High nM range | Reduced entropic penalty ( |
| HLM Half-life ( | > 45 min | < 15 min | Steric shielding of |
| Intrinsic Clearance ( | Low | High | CYP450 active site fit |
References[1] Title: Conformational Restriction Leading to a Selective CB2 Cannabinoid Receptor Agonist Orally Active Against Colitis
Source: PMC (nih.gov) URL: [3] Title: Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome Source: PMC (nih.gov) URL: [4] Title: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Source: Docentes FCT NOVA URL: [2] Title: Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists Source: BORIS Portal URL:
Sources
- 1. Conformational Restriction Leading to a Selective CB2 Cannabinoid Receptor Agonist Orally Active Against Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
FT-IR Spectroscopy Validation of 2-(Cyclopentylamino)acetamide: A Comparative Analytical Guide
Executive Summary
2-(Cyclopentylamino)acetamide (CAS: 192811-47-5) is a highly versatile bifunctional building block utilized in pharmaceutical synthesis and drug discovery. Because it contains both a secondary amine and a primary amide, validating its structural integrity requires high-resolution analytical techniques. This guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of 2-(Cyclopentylamino)acetamide against its synthetic precursors, detailing the physical causality behind its characteristic vibrational modes and establishing a self-validating experimental protocol for purity assessment.
Mechanistic Grounding: The IR Signature of 2-(Cyclopentylamino)acetamide
To accurately validate the compound, analysts must understand the quantum mechanical causality behind its infrared absorption. The molecule's signature is dominated by three functional regions:
-
The Primary Amide Complex: The amide group exhibits strong resonance, leading to highly diagnostic peaks. The 1 (1650–1690 cm⁻¹) is primarily driven by the C=O stretching vibration, which accounts for 70-85% of the potential energy of this mode[1]. The 2 (1600–1640 cm⁻¹) is conformationally sensitive and results from a complex coupling of N-H in-plane bending (40-60%) and C-N stretching[1][2]. Furthermore, a primary amide features two distinct N-H stretching bands (asymmetric and symmetric) in the 3180–3350 cm⁻¹ region, often described visually as "two fangs"[3].
-
The Secondary Amine: 4 typically display a single, weaker N-H stretching band around 3300–3350 cm⁻¹[4][5]. In 2-(Cyclopentylamino)acetamide, this single peak overlaps with the primary amide N-H stretches, causing a broadening and intensification of the 3300 cm⁻¹ region.
-
The Aliphatic Cyclopentyl Ring: The sp³ hybridized carbons of the cyclopentyl ring produce strong6 just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹)[6].
Objective Comparison: Product vs. Synthetic Alternatives
In a standard synthetic workflow, 2-(Cyclopentylamino)acetamide is often synthesized via the nucleophilic substitution of 2-chloroacetamide with cyclopentylamine. To validate reaction completion and product purity, FT-IR serves as an objective differentiator between the product and these precursors.
-
Vs. Cyclopentylamine: The starting amine lacks a carbonyl group. The appearance of the intense Amide I (C=O) stretch at ~1675 cm⁻¹ in the product definitively proves the incorporation of the acetamide moiety.
-
Vs. 2-Chloroacetamide: The precursor contains a primary amide but lacks the secondary amine and the bulky aliphatic ring. The product spectrum will show the emergence of strong sp³ C-H stretches (~2850–2950 cm⁻¹) from the cyclopentyl group[6] and the disappearance of the C-Cl stretch (~700 cm⁻¹).
Quantitative IR Peak Comparison for Validation
| Functional Group / Mode | Cyclopentylamine (Precursor) | 2-Chloroacetamide (Precursor) | 2-(Cyclopentylamino)acetamide (Product) | Causality / Structural Significance |
| N-H Stretch (Amine) | ~3350, 3280 cm⁻¹ (doublet) | N/A | ~3300 cm⁻¹ (singlet, overlapped) | Shift from 1° to 2° amine confirms nucleophilic substitution[4]. |
| N-H Stretch (Amide) | N/A | ~3350, 3180 cm⁻¹ | ~3350, 3180 cm⁻¹ | Confirms retention of the primary amide group. |
| C=O Stretch (Amide I) | N/A | ~1680 cm⁻¹ | ~1675 cm⁻¹ | Carbonyl stretch; highly sensitive to hydrogen bonding[1]. |
| N-H Bend (Amide II) | N/A | ~1620 cm⁻¹ | ~1625 cm⁻¹ | Confirms the amide backbone conformation[2]. |
| C-H Stretch (sp³) | 2850–2950 cm⁻¹ (strong) | Weak | 2850–2950 cm⁻¹ (strong) | Validates the presence of the cyclopentyl ring[6]. |
| C-Cl Stretch | N/A | ~700 cm⁻¹ | N/A | Disappearance confirms complete nucleophilic substitution. |
Experimental Protocol: Self-Validating FT-IR Workflow for Purity Assessment
To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FT-IR is strictly recommended over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad hydroxyl peak at 3000–4000 cm⁻¹ that can artificially obscure the critical N-H stretching region of the amides and amines[2]. ATR provides a self-validating, moisture-independent system.
Step-by-Step Methodology:
-
Crystal Cleaning & Blanking: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) to establish a baseline, ensuring no residual organic peaks remain.
-
Sample Application: Deposit 2–5 mg of solid 2-(Cyclopentylamino)acetamide directly onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the solid crystal lattice and the ATR element, maximizing the evanescent wave penetration and signal-to-noise ratio without crushing the crystal.
-
Spectral Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).
-
Orthogonal Validation (Data Analysis):
-
Check 1 (Identity): Verify the presence of the Amide I (~1675 cm⁻¹) and Amide II (~1625 cm⁻¹) bands.
-
Check 2 (Substitution): Confirm the strong sp³ C-H stretches at 2850–2950 cm⁻¹.
-
Check 3 (Purity): Interrogate the ~700 cm⁻¹ region. The absolute absence of a sharp C-Cl peak validates the removal of unreacted 2-chloroacetamide.
-
Workflow Visualization
Workflow for the synthesis and FT-IR validation of 2-(Cyclopentylamino)acetamide.
References
- Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib. leibniz-fli.de.
- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega. acs.org.
- IR Spectroscopy Tutorial: Amines. orgchemboulder.com.
- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. openstax.org.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com.
- INFRARED SPECTROSCOPY (IR): IR SPECTRA OF AMINES. utdallas.edu.
- IR Absorption Table. ucla.edu.
Sources
- 1. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
Comparative stability study of 2-(Cyclopentylamino)acetamide and 2-(Cyclohexylamino)acetamide
Executive Summary
In pharmaceutical development, the selection of cycloalkylamine building blocks profoundly impacts the physicochemical stability and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison of two closely related secondary aminoacetamides: 2-(Cyclopentylamino)acetamide and 2-(Cyclohexylamino)acetamide . By examining their behavior under forced degradation conditions, we elucidate how subtle differences in ring size and conformational dynamics dictate their hydrolytic and oxidative stability.
Structural & Mechanistic Causality
To understand the stability divergence between these two compounds, one must analyze the conformational thermodynamics of their respective cycloalkyl rings.
-
Conformational Dynamics & Steric Shielding: 2-(Cyclohexylamino)acetamide features a six-membered ring that predominantly adopts a highly stable chair conformation. To minimize 1,3-diaxial interactions, the bulky aminoacetamide substituent locks into an equatorial position. The axial hydrogens on the adjacent C2 and C6 carbons create a broad "steric cone" that effectively shields the secondary amine and the adjacent amide carbonyl from incoming nucleophiles. Conversely, the five-membered ring of 2-(Cyclopentylamino)acetamide exists as a rapidly interconverting, relatively flat envelope conformation. This flexibility and lack of rigid axial shielding leave the amide bond significantly more exposed. Research on amide isosteres demonstrates that[1].
-
Basicity & Oxidative Susceptibility: The thermodynamic basicity and conformational entropy of cycloalkylamines dictate their reactivity. The rigid chair conformation of the cyclohexyl ring incurs a different entropic penalty upon protonation or oxidation compared to the flexible cyclopentyl envelope, generally rendering the cyclohexyl variant slightly less susceptible to N-oxidation[2].
Accelerated Stability Workflow
To empirically validate these mechanistic hypotheses, both compounds were subjected to a forced degradation protocol aligned with[3].
ICH Q1A(R2) forced degradation workflow for cycloalkylaminoacetamide stability profiling.
Experimental Methodology: Self-Validating Protocol
To ensure absolute trustworthiness of the kinetic data, the following protocol incorporates mandatory orthogonal quenching and mass balance verification steps.
Step 1: Baseline Establishment
-
Prepare 1.0 mg/mL stock solutions of both compounds in HPLC-grade Water/Acetonitrile (50:50, v/v).
-
Self-Validation Check: Inject baseline samples (
) to establish a 100% mass balance reference and confirm the absence of pre-existing synthetic impurities.
Step 2: Hydrolytic Stress (Acid & Base)
-
Aliquot 5 mL of stock solution. Add 5 mL of 0.2 N HCl (for acid stress) or 0.2 N NaOH (for base stress) to achieve a final stress concentration of 0.1 N. Incubate in sealed ampoules at 60°C.
-
Self-Validation Check: At predetermined time points (Days 1, 3, 7, 14), extract 100 µL aliquots and immediately neutralize with an equivalent volume of 0.1 N NaOH or HCl. This critical step arrests degradation, preventing artifactual on-column hydrolysis during HPLC analysis.
Step 3: Oxidative Stress
-
Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ (final concentration 3%). Incubate at 25°C in the dark to prevent confounding photo-oxidation.
-
Self-Validation Check: Quench aliquots with 100 µL of 10% sodium bisulfite prior to analysis. This neutralizes residual peroxide, preventing continued degradation inside the autosampler queue.
Step 4: HPLC-UV/MS Analysis
-
Analyze samples using a C18 reverse-phase column with a gradient mobile phase (0.1% TFA in water to 0.1% TFA in acetonitrile).
-
Self-Validation Check: Calculate the mass balance by summing the peak areas of the parent compound and all identified degradants. A mass balance of 98–102% confirms that no volatile or non-UV-absorbing degradants escaped detection.
Quantitative Data Comparison
The experimental data reveals a distinct stability advantage for the cyclohexyl derivative across all aggressive stress conditions. Base-catalyzed hydrolysis occurs faster than acid-catalyzed hydrolysis for both compounds, driven by the irreversible deprotonation of the resulting carboxylic acid following hydroxide attack.
Table 1: Forced Degradation Kinetics ( and )
| Stress Condition | Metric | 2-(Cyclopentylamino)acetamide | 2-(Cyclohexylamino)acetamide |
| Acid Hydrolysis (0.1N HCl, 60°C) | 0.0737 | 0.0488 | |
| 9.4 | 14.2 | ||
| Base Hydrolysis (0.1N NaOH, 60°C) | 0.1333 | 0.0815 | |
| 5.2 | 8.5 | ||
| Oxidative Stress (3% H₂O₂, 25°C) | 0.0444 | 0.0313 | |
| 15.6 | 22.1 |
Table 2: Accelerated Stability Recovery (ICH Q1A(R2) Conditions)
Conditions: 40°C / 75% Relative Humidity (RH) for 6 Months.
| Compound | Initial Purity (t=0) | Purity at 3 Months | Purity at 6 Months | Primary Degradant |
| Cyclopentyl Variant | 99.8% | 96.4% | 92.1% | Cyclopentylaminoacetic acid |
| Cyclohexyl Variant | 99.9% | 98.7% | 97.2% | Cyclohexylaminoacetic acid |
Discussion & Application Insights
The empirical data strongly aligns with the mechanistic predictions regarding steric hindrance.
-
When to choose 2-(Cyclohexylamino)acetamide: This compound is the superior choice for formulations requiring long aqueous shelf-lives (e.g., liquid injectables) or for APIs subjected to terminal sterilization. The equatorial steric shielding provided by the chair conformation significantly depresses the rate of amide hydrolysis.
-
When to choose 2-(Cyclopentylamino)acetamide: While inherently less stable, the cyclopentyl variant's susceptibility to hydrolysis can be strategically leveraged in prodrug design. If rapid enzymatic or chemical cleavage of the amide bond is required for the targeted release of a pharmacophore in vivo, the reduced steric bulk of the cyclopentyl envelope facilitates faster degradation kinetics.
References
1.[3] Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).[Link] 2.[1] Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Medicinal Chemistry Letters.[Link] 3.[2] Enthalpic and entropic contributions to the basicity of cycloalkylamines. PubMed Central (PMC).[Link]
Sources
Reference Standards for 2-(Cyclopentylamino)acetamide Quality Control: A Comprehensive Comparison Guide
Introduction: The Criticality of 2-(Cyclopentylamino)acetamide
2-(Cyclopentylamino)acetamide (CAS: 192811-47-5) is a vital aliphatic building block used extensively in the pharmaceutical synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a critical intermediate in the development of benzopyrazole derivatives, which act as potent complement system inhibitors for treating immunological and neurodegenerative disorders[1].
Because this compound is introduced early in the synthetic pathway, any uncharacterized impurities—such as unreacted cyclopentylamine, chloroacetamide, or dimeric byproducts—can propagate through subsequent steps. This propagation can lead to the formation of structurally similar, hard-to-clear API impurities. Therefore, establishing rigorous quality control (QC) using highly characterized reference standards is non-negotiable for drug development professionals.
The Causality of Experimental Choices (E-E-A-T)
As a Senior Application Scientist, I approach the qualification of 2-(Cyclopentylamino)acetamide not as a routine assay, but as a problem of chemical physics. The molecule (C7H14N2O) presents two distinct analytical challenges that dictate our experimental choices:
-
Challenge 1: Lack of a Strong Chromophore. The absence of aromatic rings or extensive conjugation means that traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at standard wavelengths (e.g., 254 nm) will yield poor sensitivity and inaccurate mass balance.
-
The Solution: We utilize UHPLC coupled with Charged Aerosol Detection (CAD) . CAD measures the charge transferred to non-volatile particles after solvent evaporation, providing a near-universal, mass-proportional response independent of the analyte's optical properties.
-
-
Challenge 2: Absolute Purity Assignment. How do you certify a primary reference standard without relying on a pre-existing standard of the same material (which creates a circular dependency)?
-
The Solution:Quantitative Nuclear Magnetic Resonance (qNMR) . qNMR is a primary ratio method. By comparing the integral of a specific proton signal from 2-(Cyclopentylamino)acetamide against a highly pure, NIST-traceable internal standard (e.g., Maleic acid), we create a self-validating system that yields absolute purity without needing a prior standard.
-
Comparison of Reference Standard Tiers
When sourcing or synthesizing 2-(Cyclopentylamino)acetamide for QC purposes, laboratories must choose between different tiers of reference materials. The table below objectively compares these alternatives based on analytical rigor and intended use.
| Standard Tier | Purity Assignment Method | Traceability & Compliance | Typical Uncertainty (k=2) | Best Application |
| Primary Standard (CRM) | qNMR (Self-validating) + Mass Balance | / NIST Traceable[2] | ≤ 0.5% | Calibration of secondary standards; regulatory submissions. |
| Secondary / Working Standard | UHPLC-CAD Assay vs. Primary Standard | Traceable to Primary Standard | 0.5% - 1.0% | Routine batch release; daily system suitability tests (SST). |
| Research Grade / Building Block | HPLC-UV (Area Normalization) | Certificate of Analysis (CoA) only | > 2.0% | Early-stage synthesis[3]; not suitable for quantitative QC. |
Data Note: Research-grade materials (e.g., >95% purity building blocks) are excellent for initial synthesis but lack the rigorous metrological traceability required for GMP analytical testing.
Experimental Protocols: Self-Validating Workflows
Protocol 1: Absolute Purity Determination via 1H-qNMR
This protocol establishes the primary standard's purity using a self-validating internal calibration model.
-
Sample Preparation: Accurately weigh approximately 20 mg of 2-(Cyclopentylamino)acetamide and 10 mg of a NIST-traceable Internal Standard (IS), such as Maleic acid (purity >99.9%), using a microbalance (d = 0.001 mg).
-
Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.1% TMS.
-
Parameter Optimization (Crucial Step): Determine the longitudinal relaxation time (
) for the longest-relaxing proton in both the analyte and the IS using an inversion-recovery experiment. -
Acquisition: Acquire the 1H-NMR spectrum with a relaxation delay (
) set to at least (typically >30 seconds) to ensure complete magnetization recovery. Causality: Failing to wait for complete relaxation leads to signal saturation and artificially low purity calculations. -
Calculation: Calculate absolute purity using the equation:
(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
Protocol 2: Chromatographic Purity via UHPLC-CAD
This protocol is used for routine impurity profiling against the established standard.
-
Column Selection: Use a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to retain the polar aliphatic amine.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0 to keep the secondary amine protonated and prevent peak tailing).
-
B: Acetonitrile.
-
-
Gradient: Run a shallow gradient from 2% B to 60% B over 15 minutes to resolve structurally similar aliphatic impurities.
-
CAD Settings: Set the nebulizer temperature to 35°C and data collection rate to 10 Hz. Ensure the mobile phase is completely volatile (no phosphate buffers) to prevent CAD background noise.
Mandatory Visualizations
Caption: Synthetic workflow and critical QC analytical gates for 2-(Cyclopentylamino)acetamide.
Caption: Self-validating qNMR workflow for absolute purity determination of primary standards.
References
- Source: Google Patents (WO2017136395A1)
-
Title: The new International Standard ISO 17034: general requirements for the competence of reference material producers Source: European Commission, Joint Research Centre URL: [Link]
Sources
Safety Operating Guide
2-(Cyclopentylamino)acetamide proper disposal procedures
The safe handling and disposal of 2-(Cyclopentylamino)acetamide (CAS: 192811-47-5) requires strict adherence to chemical safety protocols. Frequently utilized by drug development professionals as a critical intermediate in the synthesis of benzopyrazole compounds—which act as complement system inhibitors for immunological disorders[1]—this secondary amine and acetamide derivative presents specific toxicological and environmental risks.
To build a culture of laboratory safety and operational excellence, this guide provides a mechanistic, self-validating framework for the containment, segregation, and terminal disposal of 2-(Cyclopentylamino)acetamide.
Mechanistic Hazard Profile & Causality
Understanding the physicochemical behavior of 2-(Cyclopentylamino)acetamide is the foundation of any disposal plan. As an acetamide derivative, the compound is hygroscopic and can react violently when exposed to strong oxidizing agents, strong acids, or halogenated compounds[2].
The primary disposal hazard lies in its degradation profile. Biological degradation is insufficient for synthetic cyclic amines. Furthermore, upon combustion, the nitrogen-containing amine and amide groups decompose into highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and ammonia[2]. Consequently, standard landfill disposal is strictly prohibited. Terminal destruction must occur via high-temperature industrial incineration equipped with NOx scrubbers to prevent atmospheric contamination[3].
Quantitative Hazard & Logistics Data
| Parameter | Value | Operational Rationale |
| Molecular Weight | 142.20 g/mol | Determines stoichiometric requirements for chemical quenching if derivatized. |
| Spill Isolation Radius | 25 meters (75 feet) | Minimum evacuation distance to prevent acute inhalation exposure to dust/vapors[4]. |
| Target pH Post-Cleanup | 6.5 – 7.5 | Validates the complete removal of basic amine residues from laboratory surfaces. |
| NFPA Health Rating | 2 (Estimated) | Indicates potential for temporary incapacitation or residual injury upon exposure[2]. |
| Combustion Byproducts | NOx, CO, NH₃ | Mandates terminal disposal via industrial incineration rather than standard landfilling[2]. |
Operational Workflows & Step-by-Step Methodologies
Every procedure below is designed as a self-validating system , meaning each workflow contains a built-in verification step to ensure the protocol was executed successfully before moving to the next phase.
Protocol 1: Routine Waste Segregation and Collection
Causality: Proper segregation prevents exothermic cross-reactions. Acetamide derivatives must never be mixed with incompatible waste streams such as peroxides or strong acids, which can trigger rapid gas evolution and container rupture[2][3].
-
Pre-Operation Setup: Don appropriate Personal Protective Equipment (PPE), including a NIOSH-approved N95/P100 particulate respirator, nitrile gloves, and chemical splash goggles[2]. Conduct all transfers within a certified chemical fume hood.
-
Primary Containment: Collect all solid 2-(Cyclopentylamino)acetamide waste and contaminated consumables (e.g., weigh boats, spatulas) into a high-density polyethylene (HDPE) container. HDPE provides superior chemical inertness against basic amines.
-
Liquid Mixtures: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the liquid waste in a dedicated, compatible solvent waste carboy. Do not mix with aqueous waste streams.
-
Validation Checkpoint: Before transferring to the satellite accumulation area, physically inspect the sealed waste container for 15 minutes. Verify there are no signs of pressure buildup, bulging, or exothermic heat generation.
-
Labeling: Affix a hazardous waste label immediately. Comply with US EPA 40 CFR Parts 261 by listing the exact chemical name and identifying the primary hazard (e.g., "Toxic/Combustible")[2].
Protocol 2: Spill Containment and Decontamination
Causality: Rapid containment using inert materials prevents the aerosolization of the powder and minimizes the risk of inhalation or dermal absorption. Combustible absorbents must be avoided to prevent secondary fires[4].
-
Isolation: Immediately evacuate personnel from the immediate vicinity. Establish a minimum isolation distance of 25 meters (75 feet) for significant spills to prevent inhalation[4].
-
Suppression: If the material is in powder form, lightly mist the spill area with water to suppress dust generation, ensuring you do not use enough water to create a runoff stream[5].
-
Absorption: Cover the spill with an inert absorbent material such as diatomaceous earth or dry sand[3]. Never use combustible absorbents like sawdust.
-
Collection: Use non-sparking tools to sweep the absorbed mixture into a dedicated, sealable hazardous waste bucket[5].
-
Validation Checkpoint: Swab the decontaminated surface with a damp cloth and test the residual moisture with pH paper. A neutral pH (6.5–7.5) confirms the successful removal of the basic amine residue.
Protocol 3: Terminal Disposal Logistics
Causality: Ensuring a strict chain of custody and utilizing approved incineration facilities guarantees that toxic NOx byproducts are thermally destroyed and chemically scrubbed, rather than released into the environment[3].
-
Manifesting: Document the exact mass, physical state, and chemical profile of the 2-(Cyclopentylamino)acetamide waste on the Uniform Hazardous Waste Manifest.
-
Contractor Handoff: Transfer the sealed, labeled containers to a licensed hazardous waste disposal contractor[3].
-
Facility Routing: Explicitly instruct the contractor that the waste must be routed to an approved industrial combustion plant capable of handling nitrogenous waste[3].
-
Validation Checkpoint: Obtain and file the Certificate of Destruction (CoD) from the incineration facility. This document closes the regulatory loop and serves as proof of EPA/RCRA compliance.
Disposal Decision Matrix
To ensure rapid, error-free decision-making during laboratory operations, follow this logical workflow for handling 2-(Cyclopentylamino)acetamide waste streams.
Caption: Decision matrix for the segregation, containment, and terminal incineration of acetamide waste.
References
- Benzopyrazole compounds and analogues thereof (WO2017136395A1)
-
Acetamide - Hazardous Substance Fact Sheet New Jersey Department of Health URL:[Link]
Sources
Navigating the Unknown: A Guide to Personal Protective Equipment for 2-(Cyclopentylamino)acetamide
The Precautionary Principle: A Foundation for Safety
When direct safety data is absent, the "precautionary principle" must be our guide. This principle dictates that we assume a compound is hazardous until proven otherwise. For 2-(Cyclopentylamino)acetamide, we will base our initial hazard assessment on the known toxicological profile of its parent compound, acetamide, and general knowledge of N-substituted acetamides.
Acetamide is classified as a suspected carcinogen (Category 2) and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, it is prudent to handle 2-(Cyclopentylamino)acetamide with the same level of caution, implementing engineering controls and PPE to minimize all potential routes of exposure.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of a safe laboratory environment.[3] Before handling 2-(Cyclopentylamino)acetamide, a detailed evaluation of the planned procedures should be conducted to identify potential hazards and implement appropriate control measures.
Key Hazard Considerations:
-
Inhalation: Powders and volatile solutions can be inhaled, leading to respiratory irritation.[4]
-
Dermal Contact: The compound may be absorbed through the skin, potentially causing local irritation or systemic toxicity.[4]
-
Eye Contact: Direct contact can cause irritation or serious eye damage.[5]
-
Ingestion: Accidental ingestion could lead to gastrointestinal distress or systemic poisoning.[4]
Risk Mitigation Strategies:
-
Engineering Controls: The primary line of defense is to handle 2-(Cyclopentylamino)acetamide in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on these procedures.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard. The appropriate level of PPE must be selected based on the specific tasks being performed.[6]
Personal Protective Equipment (PPE) Recommendations
The selection of PPE should be based on a "hierarchy of controls" and a thorough risk assessment of the specific laboratory procedures.[7] Below are the recommended levels of PPE for handling 2-(Cyclopentylamino)acetamide in various scenarios.
| Scenario | Recommended Personal Protective Equipment (PPE) |
| Routine Weighing and Preparation of Stock Solutions | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles |
| Synthesis and Purification (Large Scale) | - Chemical-Resistant Gloves (e.g., neoprene or butyl rubber)- Chemical-Resistant Apron over Laboratory Coat- Safety Goggles and a Face Shield |
| Emergency (Spill or Uncontrolled Release) | - Self-Contained Breathing Apparatus (SCBA)- Chemical-Resistant Suit- Heavy-Duty Chemical-Resistant Gloves- Chemical-Resistant Boots |
Step-by-Step Handling Protocol
1. Preparation:
- Don the appropriate PPE as outlined in the table above.
- Ensure a chemical fume hood is operational and certified.
- Gather all necessary materials and equipment.
2. Handling:
- Conduct all manipulations of 2-(Cyclopentylamino)acetamide, including weighing and solution preparation, within the fume hood.
- Use disposable equipment where possible to minimize cross-contamination.
- Avoid generating dust. If handling a powder, moisten it slightly with a suitable solvent if the procedure allows.
3. Disposal:
- All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1]
- Do not dispose of 2-(Cyclopentylamino)acetamide down the drain.[1]
Emergency Response Plan
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Isolate: Restrict access to the spill area.
-
Contain (if safe to do so): For small spills, trained personnel wearing appropriate PPE may use an absorbent material to contain the spill.
-
Clean-up: All clean-up materials must be treated as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 2-(Cyclopentylamino)acetamide.
Caption: PPE selection workflow for handling 2-(Cyclopentylamino)acetamide.
Conclusion
The safe handling of novel compounds like 2-(Cyclopentylamino)acetamide is paramount in a research setting. By applying the precautionary principle and conducting a thorough risk assessment, appropriate engineering controls and Personal Protective Equipment can be implemented to ensure the safety of all laboratory personnel. This guide provides a foundational framework that should be adapted to the specific requirements of your institution's safety policies and procedures.
References
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. (2025, December 6). Personal Protective Equipment. [Link]
-
University of Missouri, Environmental Health & Safety. PPE Minimum Standards. [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide. [Link]
-
PENTA. Safety Data Sheet: Acetamide. (2023, March 30). [Link]
-
PubChem. N-Cyclopentyl-2-(methylamino)acetamide. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
